Product packaging for Dialuminium nickel tetraoxide(Cat. No.:CAS No. 12004-35-2)

Dialuminium nickel tetraoxide

Cat. No.: B576501
CAS No.: 12004-35-2
M. Wt: 176.652
InChI Key: OADDCINVIUHXGF-UHFFFAOYSA-N
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Description

Dialuminium nickel tetraoxide, with the chemical formula NiAl2O4 and CAS number 12004-35-2, is an inorganic compound with a spinel structure. It has a molecular weight of 176.65 g/mol and typically appears as a green powder . This compound is a subject of significant research interest, particularly in the field of catalysis. It serves as a crucial precursor and support material for earth-abundant metal catalysts in transformative processes such as the hydrogenolysis of plastics like polyethylene and polypropylene, aiding in the development of a circular economy for materials . The material's properties are highly dependent on its synthesis and processing; reduction at different temperatures can generate a complex structure of metallic nickel nanoparticles alongside cationic Ni²⁺ species in both octahedral and tetrahedral coordination within the alumina matrix, which in turn dictates catalytic activity and selectivity . Beyond catalysis, nickel aluminate is also investigated for its functional properties in materials science. For instance, it is used in the formulation of nickel-pigmented aluminum oxide selective coatings for solar absorbers, which are key for improving the thermal efficiency of solar collectors . As a powder, it is also utilized in studies exploring the effects of metal oxide nanoparticles on plant physiological and antioxidant defense systems . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment, as it may pose hazards such as skin sensitization and organ damage through prolonged or repeated exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2NiO4 B576501 Dialuminium nickel tetraoxide CAS No. 12004-35-2

Properties

IUPAC Name

dialuminum;nickel(2+);oxygen(2-)
Source PubChem
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InChI

InChI=1S/2Al.Ni.4O/q2*+3;+2;4*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADDCINVIUHXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893152
Record name Nickel aluminate (NiAl2O4)
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Molecular Weight

176.654 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Aluminum nickel oxide (Al2NiO4)
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CAS No.

12004-35-2
Record name Aluminum nickel oxide (Al2NiO4)
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Record name Aluminum nickel oxide (Al2NiO4)
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Record name Nickel aluminate (NiAl2O4)
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Record name Dialuminium nickel tetraoxide
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Methodologies for Synthesis and Fabrication of Dialuminium Nickel Tetraoxide

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state methods are traditional approaches that involve the direct reaction of solid precursors at elevated temperatures to form the desired spinel structure.

The most conventional method for synthesizing dialuminium (B1238714) nickel tetraoxide is the solid-state reaction, which involves the intimate mixing of precursor powders, typically nickel (II) oxide (NiO) and aluminium oxide (Al₂O₃). questjournals.orgresearchgate.net This mixture is then subjected to high-temperature calcination. The formation of the nickel aluminate spinel structure through this route requires significant thermal energy to facilitate the counter-diffusion of Ni²⁺ and Al³⁺ ions across the interface of the oxide particles. researchgate.net

This process is recognized as the simplest synthesis route but often necessitates high calcination temperatures, generally between 1200°C and 1500°C, and extended reaction times to ensure complete conversion to the NiAl₂O₄ spinel phase. researchgate.net A drawback of this method is the potential for difficulty in achieving a stoichiometric product with a low surface area due to the high temperatures involved. questjournals.orgresearchgate.net Research has shown that a suitable sintering temperature is around 1200°C, as the formation reaction is complete at this point, yielding a product with relatively small particles and a higher surface area compared to synthesis at even higher temperatures. researchgate.net The formation process involves the oxidation of precursors if not starting from oxides, the decomposition of any carbonate or nitrate (B79036) salts, and finally the solid-state reaction between the resulting nickel and aluminum oxides. researchgate.net

PrecursorsSintering Temperature (°C)Reaction TimeKey Finding
Ni₂O₃, γ-Al₂O₃1200Not specifiedDetermined as a suitable temperature for complete reaction and relatively small particles. researchgate.net
NiO, Al₂O₃1200-1500Long periodsHigh temperatures are required for ion diffusion. researchgate.net
NiCO₃, Al powders9002 hoursPre-milling for 5 hours allows for a significantly lower synthesis temperature compared to traditional methods. questjournals.org

This table summarizes parameters for conventional solid-state synthesis of Dialuminium Nickel Tetraoxide based on research findings.

Mechanochemical synthesis and mechanical alloying present an alternative to purely thermal solid-state reactions. These techniques utilize mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. For this compound, this process involves milling a mixture of precursor powders, such as nickel oxide and aluminum oxide or nickel carbonate and aluminum. questjournals.orgresearchgate.net

The intense mechanical action during milling reduces particle size, increases the surface area and creates defects, which enhances the reactivity of the precursors. csic.es This activation can significantly lower the temperature required for subsequent heat treatment (annealing) to form the single-phase spinel. csic.esd-nb.info In some cases, the NiAl₂O₄ spinel phase can be formed directly through extended milling without any subsequent thermal treatment. csic.es For instance, nanostructured NiAl₂O₄ spinel was successfully prepared from NiO and Al₂O₃ powders after 60 hours of ball milling. questjournals.org A combination of milling and annealing is more common; one study found that 15 hours of milling followed by a 2-hour heat treatment at 1100°C was sufficient to produce the desired spinel. csic.es This is a considerably lower temperature than required for conventional solid-state reactions. researchgate.net

PrecursorsMilling Time (h)Annealing Temperature (°C)Annealing Time (h)Resulting Crystallite Size (nm)
NiO/Al₂O₃ spent catalyst60NoneN/A12
NiO/Al₂O₃ spent catalyst151100Not specifiedNot specified
NiCO₃, Al59002<100
NiO, Al₂O₃up to 168Not specifiedNot specifiedNot specified

This table presents various parameters for the mechanochemical synthesis of this compound as reported in different studies.

Microwave-assisted synthesis is a more recent high-temperature technique that utilizes microwave energy for rapid and uniform heating of the precursors. researchgate.net This method can significantly accelerate the formation of the this compound spinel, leading to shorter reaction times compared to conventional furnace heating. researchgate.netchalcogen.ro The process can be applied in various ways, including microwave-assisted solid-state reactions and microwave-assisted combustion or co-precipitation methods. researchgate.netnih.gov

In a microwave-assisted reaction, the precursors (e.g., a mixture of NiO and Al₂O₃ powders) absorb microwave radiation, which generates heat volumetrically within the material. researchgate.net This efficient heating mechanism can lead to the formation of NiAl₂O₄ in a matter of minutes. researchgate.net For example, the formation of NiAl₂O₄ spinel has been reported from a NiO-Al₂O₃ powder mixture at 1400°C in just 15 minutes using microwave-assisted reaction sintering. researchgate.netresearchgate.net The rapid and energy-efficient nature of this technique makes it an attractive alternative for producing nanocrystalline materials. acs.org

PrecursorsSynthesis MethodTemperature (°C)TimeKey Finding
NiO, Al₂O₃Microwave-assisted reaction sintering140015 minRapid formation of NiAl₂O₄ spinel. researchgate.netresearchgate.net
Nickel and aluminum hydroxidesMicrowave heating from coprecipitated mixtureNot specifiedNot specifiedA viable route for NiAl₂O₄ production. nih.gov
Metal nitrates, Opuntia dilenii haw extractMicrowave combustion method (MCM)Not specifiedNot specifiedPlant extract provides an economical synthesis route. researchgate.net

This table summarizes findings on the microwave-assisted synthesis of this compound.

Mechanochemical Synthesis and Mechanical Alloying Approaches

Wet-Chemical and Solution-Based Synthesis Strategies

Wet-chemical methods involve the reaction of precursors in a liquid medium. These strategies generally offer better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions.

The sol-gel method is a versatile wet-chemical technique used to produce high-purity and homogeneous nanoparticles of this compound at lower temperatures than solid-state reactions. d-nb.infoazom.com The process begins with the hydrolysis and condensation of molecular precursors, typically metal alkoxides or inorganic salts like nickel nitrate and aluminum nitrate, in a solvent. chalcogen.roresearchgate.net This leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid.

Further processing causes the sol to evolve into a "gel," an interconnected, rigid network with pores filled with the solvent. chalcogen.ro The gel is then dried to remove the liquid and subsequently calcined at a specific temperature to decompose organic residues and crystallize the NiAl₂O₄ spinel phase. researchgate.netkarazin.ua The calcination temperature is a critical parameter influencing the final particle size and crystallinity. researchgate.net For instance, NiAl₂O₄ nanoparticles have been successfully formed at temperatures between 900°C and 1300°C via this method. researchgate.netkarazin.ua A popular variant is the sol-gel auto-combustion method, where a fuel or chelating agent like citric acid or diethanolamine (B148213) is added to the precursor solution. d-nb.infoazom.com Upon heating, the gel undergoes a self-sustaining combustion reaction, which provides the energy for the formation of the spinel, often resulting in a fine, high-surface-area powder. d-nb.info

PrecursorsChelating Agent/FuelCalcination Temperature (°C)Resulting Crystallite Size (nm)
Nickel nitrate, Aluminum nitrateDiethanolamine (DEA)1200Not specified
Nickel nitrate, Aluminum nitrateCitric Acid100044 - 57
Metal nitratesNot specified900Not specified
Nickel nitrate, Aluminum nitrateEthylenediamine900Not specified
Nickel nitrate, Aluminum nitrateNot specified700 - 13005.78 - 20.55

This table outlines parameters for the sol-gel synthesis of this compound from various studies.

Co-precipitation is another widely used wet-chemical method for synthesizing this compound. questjournals.orgd-nb.info This technique involves dissolving stoichiometric amounts of precursor salts, such as nickel and aluminum nitrates, in a suitable solvent, typically water. bilkent.edu.tr A precipitating agent, such as a strong base like sodium hydroxide (B78521) (NaOH), is then added to the solution. bilkent.edu.tr This causes the simultaneous precipitation of the metal cations as hydroxides or carbonates. researchgate.net

The resulting precipitate is a highly intimate and homogeneous mixture of the precursor compounds. nih.gov This precursor is then separated from the solution by filtration, washed to remove impurities, and dried. The final step is calcination at an elevated temperature to decompose the hydroxides and form the crystalline NiAl₂O₄ spinel. bilkent.edu.tr The co-precipitation method is valued for its simplicity and ability to produce nanocrystalline powders. researchgate.netbilkent.edu.tr For example, NiAl₂O₄ spinels have been prepared by this route followed by calcination at 800°C, resulting in crystallite sizes ranging from 8.8 to 22.4 nm. bilkent.edu.tr

PrecursorsPrecipitating AgentCalcination Temperature (°C)Calcination Time (h)Resulting Crystallite Size (nm)
Nickel and aluminum saltsNot specifiedNot specifiedNot specifiedA common method for NiAl₂O₄ synthesis. questjournals.orgresearchgate.net
Nickel and aluminum nitratesNaOH80058.8 - 22.4
Nickel and aluminum saltsNot specifiedNot specifiedNot specifiedUsed to prepare precursors for microwave heating. nih.gov

This table summarizes reported parameters for the co-precipitation synthesis of this compound.

Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis (SCS) is a versatile and efficient method for producing fine, crystalline ceramic powders, including this compound (NiAl2O4), without requiring intermediate decomposition steps. iust.ac.irresearchgate.net This technique involves a self-sustaining exothermic reaction between an oxidant, typically a metal nitrate like nickel nitrate and aluminum nitrate, and an organic fuel. researchgate.netmdpi.com The process is valued for its ability to create a quasi-atomic dispersion of cations in a liquid precursor, which facilitates the synthesis of powders with small particle sizes and high purity at lower temperatures. iust.ac.irresearchgate.net

Various fuels can be employed in SCS, each influencing the characteristics of the final product. Commonly used fuels include urea (B33335), glycine (B1666218), citric acid, and diethanolamine (DEA). iust.ac.irmdpi.comd-nb.info For instance, the use of glycine as a fuel has been shown to be effective in producing fine, fluffy, and foamy NiAl2O4 spinel particles. iust.ac.irresearchgate.net In a typical process, stoichiometric amounts of metal nitrates are dissolved in a solvent, followed by the addition of the fuel. d-nb.info The mixture is then heated, leading to the formation of a gel that eventually self-ignites. d-nb.info This combustion process releases significant amounts of gases, contributing to the porous nature of the resulting powder. d-nb.info

The properties of the synthesized NiAl2O4 can be further modified by post-synthesis annealing at different temperatures. imp.kiev.ua For example, a study demonstrated the synthesis of a NiO/NiAl2O4 nanocomposite using SCS, which was then annealed at 500°C, 700°C, and 900°C. It was observed that the crystallite size and crystallinity of the samples increased with the annealing temperature. imp.kiev.ua

Table 1: Comparison of Fuels in Solution Combustion Synthesis of NiAl2O4

FuelResulting Powder CharacteristicsReference
GlycineFluffy, foamy, fine particles iust.ac.irresearchgate.net
UreaLarger particles compared to glycine researchgate.net
Diethanolamine (DEA)Dark brown powders d-nb.info
Citric AcidLeads to high catalytic activity mdpi.com

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are effective wet-chemical methods for producing NiAl2O4 nanoparticles with controlled properties. sid.irresearchgate.net These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. scribd.commdpi.comslideshare.net These methods offer advantages such as lower processing temperatures compared to solid-state reactions and the ability to produce materials that may not be stable at higher temperatures. scribd.comslideshare.net

In a typical solvothermal synthesis of NiAl2O4, precursors like aluminum nitrate and nickel nitrate are dissolved in a solvent such as ethanol (B145695). researchgate.net A precipitating agent, like sodium hydroxide, is then added to form a precipitate. researchgate.net This mixture is then sealed in an autoclave and heated. For instance, NiAl2O4 nanoparticles with an average size of 30 nm have been successfully synthesized at 600°C using ethanol as the solvent. researchgate.net

The key to these methods is the precise control over reaction parameters like temperature, pressure, solvent type, and precursor concentration, which allows for the tailoring of the particle size, morphology, and crystallinity of the final product. scribd.commdpi.com While hydrothermal synthesis uses water as the solvent, solvothermal methods employ organic solvents, which can enhance reaction conditions and influence the properties of the synthesized materials. scribd.commdpi.com

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. This method has been successfully applied to the preparation of nanosized nickel aluminate spinel. iust.ac.irminsocam.org The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles.

One of the key advantages of the sonochemical method is the ability to produce single-phase NiAl2O4 spinel at relatively low temperatures. For example, single-phase NiAl2O4 has been prepared sonochemically with a subsequent heat treatment at 950°C for 14 hours. iust.ac.ir This is a significantly lower temperature than required for traditional solid-state reactions. iust.ac.irresearchgate.net The method is known for producing nanoparticles with a uniform morphology and without significant agglomeration. researchgate.net

Polymer Solution Routes and Thermal Decomposition

Polymer solution routes, often coupled with thermal decomposition, offer a versatile approach for synthesizing NiAl2O4 nanoparticles with controlled size and structure. imp.kiev.uasid.ir This method involves the formation of a polymeric gel that traps metal cations, ensuring a homogeneous distribution of the precursors. sid.ir Subsequent thermal decomposition of this gel removes the organic components and leads to the formation of the desired oxide. lew.ro

One common approach is the polymer-assisted gel method, where metal salts are dissolved in a solution containing polymeric precursors and a crosslinker. sid.ir A free-radical polymerization reaction then forms a gel, trapping the metal ions within its three-dimensional network. sid.ir This gel is then calcined at a specific temperature, for instance at 800°C for 2 hours, to produce NiAl2O4 nanopowders. sid.ir This technique can yield nanoparticles with a uniform size distribution, for example, in the range of 35 to 100 nm. sid.ir

Another variation is the thermal decomposition of polynuclear coordination compounds. In this method, complex compounds containing both nickel and aluminum, with ligands like malate (B86768) anions, are synthesized first. lew.ro These precursor complexes are then thermally decomposed at relatively low temperatures. For example, the crystallization of the spinel phase can occur at 450°C, with a well-crystallized single-phase spinel being obtained after treatment at 800°C for one hour. lew.ro This method has been shown to produce crystallite sizes in the range of 10–17 nm. lew.ro

Advanced Fabrication Methods for Nanostructured NiAl2O4

Design and Synthesis of NiAl2O4 Nanocrystals and Nanoparticles

The synthesis of NiAl2O4 nanocrystals and nanoparticles is an area of significant research interest due to their enhanced properties compared to bulk materials. imp.kiev.uacivilica.com Various "soft chemistry" or wet-chemical methods are employed to achieve fine control over particle size, morphology, and phase purity. sid.irresearchgate.net These methods include sol-gel synthesis, co-precipitation, and combustion methods. d-nb.inforesearchgate.net

The sol-gel auto-combustion method, for example, allows for the synthesis of NiAl2O4 nanoparticles by dissolving metal nitrates in a solvent and adding a fuel like diethanolamine. d-nb.info The resulting gel self-ignites upon heating, producing the desired nanoparticles. d-nb.info The final properties of these nanocrystals are highly dependent on post-synthesis calcination temperatures. For instance, a single phase of NiAl2O4 with a long-range ordered structure can be obtained after calcination at 1200°C. d-nb.info

Another approach involves the thermal decomposition of citrate (B86180) precursors, which has been used to obtain NiAl2O4 nanoparticles with a particle size of 17 nm after annealing at 650°C. akjournals.com The choice of synthesis route significantly impacts the resulting properties. For instance, the polymer-assisted synthesis method is capable of producing nanomaterials with controlled sizes and structures. sid.ir Research has shown the production of NiAl2O4 nanopowders with particle sizes ranging from 35 to 100 nm using this technique. sid.ir

Table 2: Synthesis Methods and Resulting NiAl2O4 Nanoparticle Characteristics

Synthesis MethodPrecursors/ReagentsCalcination/Annealing TemperatureResulting Particle/Crystallite SizeReference
Sol-gel auto combustionMetal nitrates, diethanolamine1200°C~50 nm d-nb.info
Citrate precursor methodCoprecipitated citrates of Ni2+ and Al3+650°C17 nm akjournals.com
Polymer-assisted gel methodMetal salts, polymeric precursors800°C35-100 nm sid.ir
Thermal decomposition of malate complexesPolynuclear malate complexes800°C10-17 nm lew.ro

Ultrasound-Assisted Direct Micelle Methods for Nanostructures

The ultrasound-assisted direct micelle (UADM) method is an advanced technique for the fabrication of organized nanostructures, such as core/shell structures. benthamdirect.comresearchgate.netingentaconnect.com This method utilizes non-ionic surfactant-based vesicles, known as niosomes, which are coherent and self-organizing structures, in conjunction with ultrasound. benthamdirect.comresearchgate.netingentaconnect.com

In a recent study, Ni/NiAl2O4 core/shell nanostructures were successfully synthesized using the UADM method. benthamdirect.comresearchgate.netingentaconnect.com This innovative approach allows for the creation of tailored nanomaterials with specific properties. The synthesis conditions for producing these core/shell structures can be optimized using statistical methods like Design of Experiments (DOE). benthamdirect.comresearchgate.netingentaconnect.com The resulting nanostructures can be characterized by a variety of techniques, including scanning and transmission electron microscopy (SEM and TEM), to confirm their morphology and structure. benthamdirect.comresearchgate.netingentaconnect.com This method represents a foundational framework for developing novel nanomaterials for various advanced applications. benthamdirect.comresearchgate.netingentaconnect.com

Formation of Core/Shell Nanostructures (e.g., Ni/NiAl₂O₄)

The development of core/shell nanostructures, particularly those involving a nickel (Ni) core and a this compound (NiAl₂O₄) shell, represents a significant advancement in materials science. This architecture encapsulates the active metal core within a protective, often porous, shell, which can prevent sintering and agglomeration of the active metal particles at high temperatures, thereby enhancing catalytic stability and lifespan. akademiabaru.comusask.ca Various synthesis techniques have been explored to fabricate these complex nanostructures, each offering distinct advantages in controlling particle size, morphology, and interfacial properties.

A prevalent strategy for creating Ni/NiAl₂O₄ core/shell structures involves the initial synthesis of nickel nanoparticles followed by the formation of an alumina (B75360) or nickel aluminate shell. One such method is the chemical reduction method coupled with aluminum isopropoxide hydrolysis . akademiabaru.com In this process, nickel nanoparticles are first synthesized and then dispersed in a solution containing an alumina precursor, like aluminum isopropoxide. The hydrolysis of the precursor leads to the deposition of an alumina (Al₂O₃) layer onto the nickel core. Subsequent calcination at elevated temperatures (e.g., 800°C) facilitates the transformation of the amorphous alumina shell into a crystalline structure and can promote the formation of the NiAl₂O₄ spinel phase at the core-shell interface. akademiabaru.comchemrxiv.org This encapsulation effectively shields the nickel core, maintaining a small crystallite size even after high-temperature treatment. akademiabaru.com

Another versatile technique is the microemulsion method . usask.ca This approach utilizes a water-in-oil microemulsion system where aqueous nanodroplets act as nanoreactors for the synthesis of the core and shell materials. The size of the nanoparticles can be controlled by adjusting the water-to-surfactant ratio. For Ni@Al₂O₃ core-shell catalysts, this method has been shown to produce catalysts with high surface areas (≥ 200 m²/g) and small particle sizes. Temperature-programmed reduction (TPR) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that the NiAl₂O₄ species is a primary component in these catalysts, indicating a strong interaction between the nickel core and the alumina support. usask.ca

The ultrasound-assisted direct micelle (UADM) method has also been successfully employed for the synthesis of Ni/NiAl₂O₄ core/shell nanostructures. benthamdirect.comresearchgate.netingentaconnect.com This technique utilizes non-ionic surfactant-based vesicles (niosomes) which self-assemble into organized structures that template the formation of the core/shell nanoparticles. benthamdirect.comresearchgate.netingentaconnect.com The use of ultrasound energy aids in the dispersion of precursors and promotes the chemical reactions, leading to the formation of the desired nanostructures. The synthesis conditions can be optimized using a design of experiments (DOE) approach to control the final properties of the material. benthamdirect.comresearchgate.netingentaconnect.com

Furthermore, the combustion method offers a rapid and efficient route to produce NiO/NiAl₂O₄ nanofibers. researchgate.net This synthesis involves the combustion of a mixture containing nickel and aluminium nitrates and a fuel like glycine. The exothermic reaction generates high temperatures quickly, leading to the formation of the desired crystalline phases. This method can produce nanofibers where a NiAl₂O₄ core is covered by a NiO nanolayer. researchgate.net

The table below summarizes key findings from a study on NiO@Al₂O₃ core-shell materials synthesized via chemical reduction and hydrolysis, highlighting the effect of composition on the material's physical properties after calcination at 800°C. The formation of NiAl₂O₄ spinel components was suspected in these samples. akademiabaru.com

Sample CompositionNiO Crystallite Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
81% NiO@Al₂O₃ 12.749.30.2016.5
58% NiO@Al₂O₃ 12.359.50.2516.6

Table 1: Physical properties of NiO@Al₂O₃ core-shell nanostructures calcined at 800°C. Data sourced from akademiabaru.com.

Characterization of these core/shell structures is crucial to confirm their morphology and composition. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the core-shell architecture and particle size distribution. usask.cabenthamdirect.com X-ray Diffraction (XRD) is employed to identify the crystalline phases present, such as Ni, Al₂O₃, and the NiAl₂O₄ spinel. akademiabaru.comusask.ca Nitrogen adsorption-desorption analysis provides data on the surface area and porosity of the materials. akademiabaru.com

The research findings below compare the catalytic performance of Ni@Al₂O₃ core-shell catalysts with conventional supported catalysts in the dry reforming of methane (B114726), demonstrating the advantages of the core-shell design.

CatalystCH₄ Conversion (%)CO₂ Conversion (%)H₂/CO Ratio
20%Ni@Al₂O₃ (Core-Shell) ~55~57~1.0
Supported Catalyst < 55< 57~0.9

Table 2: Catalytic performance in dry reforming of methane at 750°C. Data sourced from usask.ca.

Advanced Structural Elucidation and Characterization of Dialuminium Nickel Tetraoxide

Crystallographic Analysis of Spinel Structure

Dialuminium (B1238714) nickel tetraoxide, commonly known as nickel aluminate, crystallizes in the spinel structure. This framework is characterized by a cubic close-packed arrangement of oxygen ions, with cations occupying tetrahedral and octahedral interstitial sites.

X-ray diffraction (XRD) studies consistently identify the crystal structure of dialuminium nickel tetraoxide as a cubic spinel belonging to the Fd-3m space group. aip.orgaip.orgnih.govd-nb.info Rietveld analysis of XRD data confirms this crystallographic phase. aip.orgaip.orgnih.gov The unit cell of the spinel structure contains eight formula units of NiAl₂O₄. electrochemsci.org

The lattice parameter, a, is a crucial variable that is influenced by synthesis conditions and thermal history. Variations in the reported lattice parameter can be seen across different studies, reflecting these dependencies. For instance, a Rietveld analysis using Fullprof software determined a cell parameter of a = 8.03990(5) Å. aip.orgaip.org Another study reported a slightly different value of a = 8.04025(6) Å at 100 °C from neutron diffraction data. osti.gov The table below summarizes unit cell parameters from various research findings.

Synthesis/Annealing ConditionLattice Parameter (a) in ÅReference
Standard solid-state reaction8.03990(5) aip.org
Annealed at 100 °C8.04025(6) osti.gov
Annealed at 800 °C8.0483(1) arizona.edu
Annealed at 1500 °C8.0531(1) arizona.edu
Fitted with Fd3m symmetry8.049 nih.gov

This table is interactive and allows for sorting and filtering of data.

This compound is a partially inverse spinel. arizona.eduresearchgate.net In a normal spinel structure, divalent cations (Ni²⁺) would occupy tetrahedral (A) sites, and trivalent cations (Al³⁺) would occupy octahedral (B) sites. However, in NiAl₂O₄, a significant degree of cation disorder occurs. The general formula for a spinel can be written as (A₁₋ₓBₓ)[AₓB₂₋ₓ]O₄, where parentheses denote tetrahedral sites and square brackets denote octahedral sites. The variable x is the degree of inversion, which represents the fraction of trivalent (Al³⁺) cations on the tetrahedral sites. arizona.edu For a normal spinel, x = 0, and for a fully inverse spinel, x = 1.

At ambient temperature, the inversion parameter for NiAl₂O₄ is high, approximately 0.8 to 0.9, indicating an almost fully inverted cation distribution. ubbcluj.ronih.gov This means that the majority of Al³⁺ ions are on the tetrahedral sites, while Ni²⁺ ions are predominantly on the octahedral sites, along with the remaining Al³⁺ ions. nih.govelectrochemsci.orgresearchgate.net The degree of inversion is temperature-dependent; as the annealing temperature increases, the cation distribution becomes more random, and the inversion parameter decreases. arizona.eduubbcluj.ro However, one study noted that due to the small range of variation of the inversion parameter upon thermal treatment (from 800 to 1200 °C), no significant differences were found in the Raman spectra of samples quenched at different temperatures. nih.gov

The table below presents data on the inversion parameter at various temperatures from neutron and X-ray diffraction studies.

Annealing Temperature (°C)Inversion Parameter (i or x)Reference
1000.88(1) osti.gov
6500.87(1) osti.gov
8000.84(2) arizona.edu
9500.83(2) osti.gov
12000.76(2) arizona.edu
15000.76(2) arizona.edu

This table is interactive and allows for sorting and filtering of data.

The synthesis method and subsequent processing parameters, particularly calcination temperature, have a profound effect on the crystallinity and phase purity of the resulting this compound. d-nb.inforesearchgate.net Various techniques are employed for its synthesis, including solid-state reactions, sol-gel methods, co-precipitation, and mechano-chemical synthesis. d-nb.infonrct.go.th

Using a sol-gel auto-combustion method, the formation of the NiAl₂O₄ spinel structure was observed to begin at 800 °C, with intermediate phases of NiO and Al₂O₃ present. d-nb.info A single, pure phase of NiAl₂O₄ was achieved only after calcination at 1200 °C. d-nb.info The sharp diffraction peaks at this temperature indicate a long-range ordered, highly crystalline structure. d-nb.info Similarly, when using a mechano-chemical process, heat treatment of a milled sample at 1100 °C was sufficient to produce single-phase nickel aluminate spinel. In some cases, impurity peaks attributed to NiO can be present even after calcination at 800°C. bilkent.edu.tr The choice of synthesis route can also impact the final material's surface area and particle size. researchgate.net

Defect structures, including cation disorder and oxygen vacancies, are intrinsic to the this compound spinel lattice and influence its properties. The substitution of nickel cations, for example by rare-earth metals, can generate defects on the cationic lattice sites and may also lead to the formation of oxygen vacancies. mdpi.com

The crystal structure of this compound is dynamic and responds to thermal processing. Studies involving annealing at various temperatures followed by rapid quenching have shown that structural parameters like the unit cell edge and cation distribution undergo reequilibration. arizona.edugeoscienceworld.orggeoscienceworld.org

As the annealing temperature is increased from 800 °C to 1200 °C, the a cell edge increases, and the degree of inversion decreases, indicating a more random cation distribution. arizona.edu Interestingly, for samples annealed at temperatures above 1200 °C and then rapidly quenched, all measured structural parameters, including the cell edge and inversion parameter, were found to be equivalent. arizona.edugeoscienceworld.org This observation suggests that structural reequilibration occurs during the quenching procedure itself when the initial annealing temperature is very high. arizona.edu This kinetic effect implies a limit to preserving the high-temperature disordered state upon cooling.

Defect Structures and Oxygen Vacancy Dynamics

Microstructural and Morphological Characterization

The microstructure and morphology of this compound powders are heavily dependent on the synthesis route and thermal treatment. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for this characterization. d-nb.infoptmk.netresearchgate.net

Powders synthesized via the sol-gel auto-combustion method consist of agglomerated, polyhedral particles with sizes in the range of 40–60 nm after calcination at 1200 °C. d-nb.info SEM images of as-synthesized powders often show agglomerated particles with a rounded shape. d-nb.info Another study using a combustion route found that the resulting NiAl₂O₄ system contains voids and pores, attributed to the large volume of gases released during combustion. electrochemsci.org

When formed within an Al₂O₃-Ni composite system, the NiAl₂O₄ spinel phase exhibits a distinct oval or "doughnut" shape, often with a characteristic void inside. ptmk.netresearchgate.net This morphology is thought to result from differences in thermal expansion coefficients. ptmk.net The spinel phase in these composites can show a homogeneous distribution throughout the material's volume, with an inner part composed of large, compact grains and an outer part that is more porous with smaller grains. ptmk.netresearchgate.net

Porous Structure Development and Morphology (e.g., cellular monoliths)

Spectroscopic and Diffractometric Techniques for Structural Probing

To investigate the atomic arrangement and crystal structure of this compound, spectroscopic and diffractometric techniques are indispensable. X-ray diffraction is the primary tool for phase identification and crystallographic analysis, while electron microscopy provides direct visualization of the material's microstructure.

X-ray diffraction (XRD) is the most common technique used to confirm the formation and phase purity of this compound. The diffraction patterns for crystalline NiAl₂O₄ consistently match the standard data for a cubic spinel structure (JCPDS card No. 10-0339) with the Fd-3m space group. dntb.gov.uaelectrochemsci.orgchalcogen.ro The presence of sharp, high-intensity diffraction peaks indicates a well-crystallized, long-range ordered structure. d-nb.info

XRD data is extensively used to determine key structural parameters. The average crystallite size (D) is frequently calculated from the broadening of diffraction peaks using the Debye-Scherrer formula. dntb.gov.uaresearchgate.netchalcogen.ro For example, crystallite sizes have been reported in the range of 5.78 to 20.55 nm and 44 to 57 nm in different studies. dntb.gov.uachalcogen.ro The lattice parameter (a) is another crucial value derived from XRD patterns, with reported values around 8.039 to 8.342 Å. dntb.gov.uaresearchgate.net

The technique is also vital for tracking the phase evolution during synthesis. For instance, XRD analysis can show that the formation of the NiAl₂O₄ structure begins at temperatures around 900°C, with a single-phase spinel being achieved at higher temperatures, such as 1200°C. d-nb.infochalcogen.ro In other synthesis routes like mechanical alloying, XRD patterns show the gradual appearance of NiAl₂O₄ peaks with increasing milling time, culminating in a single-phase product after 60 hours. Rietveld refinement of powder XRD data is a more advanced analysis method used to determine detailed structural information, such as the precise distribution of Ni²⁺ and Al³⁺ cations between the tetrahedral and octahedral sites within the spinel structure. researchgate.net

Table 2: Structural Parameters of NiAl₂O₄ Determined by XRD

Synthesis Method Calcination Temp. (°C) Crystallite Size (nm) Lattice Parameter (a) (Å) Reference
Sol-gel 700 5.78 8.342 dntb.gov.uaresearchgate.net
Sol-gel 900 11.33 8.243 dntb.gov.uaresearchgate.net
Sol-gel 1100 16.78 8.136 dntb.gov.uaresearchgate.net
Sol-gel 1300 20.55 8.039 dntb.gov.uaresearchgate.net
Mechanical Alloying N/A (60h milling) ~12 -
Sintering Process 1000 33.3 - researchpublish.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the direct observation of the microstructure and morphology of this compound. SEM is primarily used to examine surface topography, particle shape, size distribution, and the degree of agglomeration. d-nb.infodntb.gov.uaelectrochemsci.orgchalcogen.ro

SEM images have revealed various morphologies, such as agglomerated, rounded particles, d-nb.info interconnected grains, iust.ac.ir and porous, foam-like structures resulting from gas evolution during combustion synthesis. electrochemsci.org The effect of processing parameters, like calcination temperature, is clearly visualized with SEM; images can show the transition from agglomerated particles to more uniform and closely packed spherical nanoparticles as the temperature increases. d-nb.info In composites, SEM is used to observe the distribution of the NiAl₂O₄ phase within the matrix, which is often found to be homogeneous. researchgate.netptmk.netrdd.edu.iq

TEM provides higher resolution imaging, allowing for the confirmation of nanoscale particle dimensions and the examination of crystallinity. d-nb.infosid.ir TEM studies have confirmed that NiAl₂O₄ samples consist of polyhedral particles with sizes in the range of 40–60 nm. d-nb.info In other work, TEM analysis of a heat-treated, milled sample showed relatively large agglomerated particles and sintered clusters smaller than 200 nm. High-resolution TEM (HR-TEM) can even provide lattice-resolution images, offering further insight into the crystalline structure of the nanoparticles. daneshyari.comrsc.org Together, SEM and TEM provide a comprehensive picture of the material's morphology from the micro- to the nano-scale. sid.irresearchgate.netscientific.netingentaconnect.com

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the vibrational modes of chemical bonds within a material, thereby providing insights into its molecular structure and the formation of the spinel phase. In the analysis of this compound, FTIR spectra typically exhibit characteristic absorption bands that confirm the successful synthesis of the spinel structure.

The FTIR spectrum of NiAl₂O₄ synthesized and calcined at high temperatures displays several key absorption bands. researchpublish.comscispace.com Prominent peaks are generally observed in the fingerprint region below 1000 cm⁻¹, which are indicative of the metal-oxygen bonds in the spinel lattice. imp.kiev.ua Specifically, two main characteristic peaks confirm the spinel phase. A band around 728 cm⁻¹ is associated with the lattice vibrations of tetrahedrally coordinated Al-O bonds. Another significant peak at approximately 500 cm⁻¹ corresponds to the stretching vibration mode of Al-O in the octahedrally coordinated sites. Some studies report a broader range for these vibrations, with bands appearing between 400 and 800 cm⁻¹. researchgate.net

Additionally, a broad absorption band is often observed at higher wavenumbers, typically around 3420-3447 cm⁻¹, which is attributed to the O-H stretching vibrations of hydroxyl groups from physisorbed water or hydrogen-bonded hydroxyl groups on the surface of the spinel. researchpublish.com Weaker bands around 1630 cm⁻¹ and 1410 cm⁻¹ can also be present, corresponding to the bending vibrations of water molecules and residual organic groups from the synthesis process, respectively. researchpublish.com The presence and intensity of these bands can vary depending on the synthesis method and thermal treatment of the material. scispace.com

Table 1: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
~728Al-O stretching in tetrahedral sites
~500Al-O stretching in octahedral sites
~3447O-H stretching of adsorbed water/hydroxyl groups
~1630O-H bending of adsorbed water researchpublish.com
~650, 550, 498Stretching vibrations of tetrahedral and octahedral bonds researchpublish.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS provides critical information about the oxidation states and coordination environments of nickel and aluminum on the catalyst surface.

The Ni 2p spectrum of NiAl₂O₄ is particularly informative. The Ni 2p₃/₂ peak can be deconvoluted to identify different nickel species. acs.org A peak at a binding energy of approximately 852.0-852.3 eV is assigned to metallic nickel (Ni⁰). acs.org Another component, typically found around 855.0-855.8 eV, is attributed to Ni²⁺ ions in an octahedral coordination, characteristic of the inverse spinel structure of NiAl₂O₄. acs.orgacs.orgumons.ac.be A shake-up satellite peak is also observed at a higher binding energy, around 861-862 eV, which is a hallmark of the Ni²⁺ state. acs.orgumons.ac.be The relative intensities of these peaks can provide insights into the degree of reduction and the surface composition of the material. acs.org

The Al 2p spectrum typically shows a peak corresponding to Al³⁺ in the aluminate structure. tandfonline.com The binding energy for the Al 2p peak is generally observed around 73.6-74.0 eV. umons.ac.be The O 1s spectrum can also be analyzed to distinguish between different oxygen environments, such as those in the spinel lattice and in surface hydroxyl groups. acs.org The surface Al/Ni molar ratio can be determined from the XPS peak areas, often revealing a surface enrichment of aluminum. acs.org

Table 2: XPS Binding Energies for this compound
Element/OrbitalBinding Energy (eV)Species AssignmentReference
Ni 2p₃/₂~852.1Metallic Nickel (Ni⁰) acs.org
Ni 2p₃/₂~855.7Octahedral Ni²⁺ (NiOh²⁺) acs.org
Ni 2p₃/₂~861.0Ni²⁺ Shake-up Satellite acs.org
Al 2p~74.0Al³⁺ in Aluminate umons.ac.be
O 1s~534.0Lattice Oxygen (O²⁻) tandfonline.com

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When coupled with scanning electron microscopy (SEM), it provides elemental mapping of the sample's surface. In the context of this compound, EDS is employed to confirm the elemental composition and homogeneity of the synthesized material.

EDS analysis of NiAl₂O₄ samples confirms the presence of nickel, aluminum, and oxygen. imp.kiev.uaelectrochemsci.org The quantitative analysis provides the atomic percentages of these elements, which can be compared to the stoichiometric formula of NiAl₂O₄. For instance, one study reported an elemental composition of approximately 19.97% aluminum, 25.37% nickel, and 54.66% oxygen, which is consistent with the expected ratios. imp.kiev.ua The absence of other elemental peaks in the EDS spectrum is a good indicator of the purity of the synthesized sample. imp.kiev.ua

Furthermore, by varying the accelerating voltage of the electron beam, EDS can provide information about the elemental distribution from the surface to the bulk of the material. electrochemsci.org Such depth profiling can reveal if there is any surface segregation of one of the constituent elements. Elemental mapping via EDS can also visualize the spatial distribution of nickel and aluminum, confirming the homogeneous incorporation of nickel into the alumina (B75360) matrix. acs.org

Table 3: Example of Elemental Composition of NiAl₂O₄ from EDS Analysis
ElementAtomic Percentage (%)Reference
Aluminum (Al)19.97 imp.kiev.ua
Nickel (Ni)25.37 imp.kiev.ua
Oxygen (O)54.66 imp.kiev.ua

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass, while DTA detects the difference in temperature between the sample and a reference material. These methods are valuable for understanding the thermal stability and decomposition behavior of NiAl₂O₄ precursors during synthesis.

The TGA curve of a dried gel precursor for NiAl₂O₄ typically shows several stages of weight loss. An initial weight loss of about 10% occurring from room temperature to around 200°C is attributed to the removal of physically and chemically adsorbed water, corresponding to a broad endothermic peak in the DTA curve. sid.ir A subsequent significant weight loss, for example, around 30% at approximately 310°C, can be associated with the decomposition of nitrate (B79036) salts of aluminum and nickel. sid.ir A major exothermic peak at higher temperatures, such as 590°C, often indicates the decomposition of organic components used in the synthesis, like polyacrylamide gel, leading to the formation of the spinel oxide. sid.ir

The TGA of the final NiAl₂O₄ material can also reveal information about its stability and oxygen stoichiometry. For instance, a slight weight loss up to 440°C can be due to the loss of water molecules from the structure. aip.org Above this temperature, a gradual weight increase might be observed, which can be related to the filling of oxygen vacancies in the unit cell. aip.org

Table 4: Thermal Events in the Synthesis of NiAl₂O₄ from a Gel Precursor
Temperature Range (°C)DTA PeakWeight Loss (%)ProcessReference
RT - 200Endothermic~10Removal of adsorbed water sid.ir
~310Endothermic~30Decomposition of metal nitrates sid.ir
~590ExothermicSignificantDecomposition of organic gel and formation of spinel sid.ir

In Situ Neutron Diffraction Studies and Pair Distribution Function (PDF) Analysis

In situ neutron diffraction is a powerful technique for studying the crystallographic structure of materials under changing conditions, such as temperature or reactive atmospheres. Neutrons are particularly sensitive to lighter elements like oxygen and can distinguish between elements with similar X-ray scattering factors, such as nickel and aluminum. The Pair Distribution Function (PDF) analysis of neutron scattering data provides information about the local atomic structure, including short-range order and disorder.

In situ neutron diffraction has been used to monitor the reduction of NiAl₂O₄ at high temperatures, providing insights into phase evolution and strain. aip.org These studies have shown that the reduction process is associated with a volume shrinkage. aip.org Furthermore, neutron diffraction data has revealed structural evolution in the unreduced NiAl₂O₄, indicating a change in the cationic sublattice towards an inverse spinel structure. researchgate.net

PDF analysis of neutron scattering data on NiAl₂O₄ has provided a deeper understanding of the local atomic arrangements as a function of temperature. osti.gov At elevated temperatures, both long-range diffraction and short-range PDF analysis show that NiAl₂O₄ trends towards a state of maximum disorder, where the Ni²⁺ and Al³⁺ cations are randomly distributed over the available tetrahedral and octahedral sites. osti.gov The PDFs at different temperatures show changes in peak width and intensity, reflecting the structural disorder and thermal vibrations. osti.gov The local structure can be modeled using a two-phase approach, considering both "normal" cubic and "inverse" tetragonal atomic arrangements to accurately describe the observed data. osti.gov

Table 5: Key Findings from In Situ Neutron Diffraction and PDF Analysis of NiAl₂O₄
TechniqueConditionObservationReference
In Situ Neutron DiffractionReduction at 1220°CMonitored reaction kinetics and volume shrinkage. aip.org
In Situ Neutron DiffractionReductionStructural evolution towards inverse spinel. researchgate.net
Neutron PDF AnalysisHeating to 1000°CTrend towards maximum cation disorder. osti.gov
Neutron PDF AnalysisHigh TemperatureLocal atomic rearrangement to a tetragonal symmetry. osti.gov

Theoretical and Computational Investigations of Dialuminium Nickel Tetraoxide

Density Functional Theory (DFT) Applications

DFT has become a powerful tool for investigating the properties of complex materials like dialuminium (B1238714) nickel tetraoxide. wikipedia.orgyoutube.commdpi.com It allows for the detailed study of electronic structure, atomic arrangement, and thermodynamic stability, providing a foundational understanding of the material's behavior. mdpi.comrsc.org

DFT calculations have been employed to determine the electronic structure and predict the band gap of NiAl₂O₄. Studies have shown that NiAl₂O₄ is a semiconductor with an indirect band gap. researchgate.netnih.govx-mol.com The calculated band gap values vary depending on the computational methods and approximations used. For instance, some DFT calculations predict a band gap of around 2.90 eV. questjournals.org Other studies using different functionals have reported values such as 3.51 eV. researchgate.net The electronic band structure reveals that the top of the valence band and the bottom of the conduction band are located at different points in the Brillouin zone, confirming the indirect nature of the band gap, specifically along the Γ → M symmetry points. researchgate.netnih.govx-mol.com These electronic structure calculations are crucial for understanding the optical and electrical properties of the material.

Table 1: Reported Band Gap Values for Dialuminium Nickel Tetraoxide
Reported Band Gap (eV)Computational Method/Experimental TechniqueReference
2.90UV-vis spectroscopy questjournals.org
3.51Calculation researchgate.net
2.76 - 2.01UV–Vis spectra (with varying aluminum concentration) researchgate.net
Indirect band gapPeriodic density functional theory researchgate.netnih.govx-mol.com

The spinel structure of NiAl₂O₄ allows for different arrangements of Ni²⁺ and Al³⁺ cations in the tetrahedral and octahedral sites. DFT calculations have been instrumental in modeling the atomic order and predicting the cation site occupancy. researchgate.netnih.govx-mol.com NiAl₂O₄ is predominantly an inverse spinel, where Ni²⁺ ions occupy octahedral sites, and Al³⁺ ions are distributed over both tetrahedral and octahedral sites. researchgate.netnih.govx-mol.comelectrochemsci.org At temperatures below 800 K, it exists as an inverse spinel. researchgate.netnih.govx-mol.com However, as the temperature increases, some degree of cation exchange occurs, leading to a partially inverse spinel structure. researchgate.netnih.govx-mol.com Even at high temperatures, such as 1500 K, the structure remains largely inverse, with approximately 95% of Ni²⁺ ions in octahedral sites. researchgate.netnih.govx-mol.com This cation distribution significantly influences the material's electronic and magnetic properties. electrochemsci.org

DFT calculations have been used to assess the thermodynamic stability of NiAl₂O₄ relative to its constituent oxides, nickel oxide (NiO) and aluminium oxide (Al₂O₃). researchgate.netnih.govx-mol.com These studies have confirmed that NiAl₂O₄ is thermodynamically stable under typical operating conditions, such as temperatures between 900 K and 1000 K and atmospheric pressure. researchgate.netnih.govx-mol.com The formation of the NiAl₂O₄ spinel phase from NiO and Al₂O₃ is a key factor in its application in high-temperature processes. d-nb.info The stability of NiAl₂O₄ is crucial for its use as a catalyst and in chemical-looping combustion. questjournals.org

DFT calculations have been applied to study the mechanisms of gas-phase reactions involving NiAl₂O₄. For instance, the reaction of a NiAl₂O₄⁺ cluster with methane (B114726) (CH₄) has been investigated using mass spectrometry and DFT. researchgate.net The calculations revealed that the reaction can proceed through two competing pathways, leading to the formation of either a methyl radical (CH₃•) or formaldehyde (B43269) (CH₂O). researchgate.net Such studies are vital for understanding the catalytic activity of NiAl₂O₄ in processes like methane conversion. researchgate.net The formation of the spinel phase is known to occur through solid-state reactions, often involving gaseous intermediates. d-nb.infopsu.edu

Spin State Analysis and Magnetic Properties Prediction (e.g., Ferromagnetism)

Advanced Simulation Approaches

Beyond standard DFT, advanced simulation approaches are being used to gain a more comprehensive understanding of NiAl₂O₄. In-situ neutron total scattering experiments, coupled with pair distribution function (PDF) analysis, have been used to study the effects of high temperatures on the atomic structure. osti.govnih.gov These studies reveal that with increasing temperature, both "normal" and "inverse" spinel structures tend towards a state of maximum disorder, where cations are randomly distributed. osti.gov This temperature-induced disorder is expressed locally as an atomic rearrangement to a tetragonal symmetry. osti.govnih.gov Molecular dynamics simulations are also employed to model cationic diffusion and understand the transport properties within the spinel structure. chemrxiv.org These advanced techniques provide a dynamic picture of the structural changes and their impact on the material's properties at various length scales and under different environmental conditions. nih.gov

Cation Self-Diffusion Dynamics

The movement of ions within a solid crystal lattice, known as diffusion, is a fundamental process governing the material's properties and stability at high temperatures. In oxides, the complexity of diffusion is increased due to the presence of distinct anion and cation sublattices. mdpi.com Generally, oxygen self-diffusion in oxides is significantly faster than cation self-diffusion. mdpi.com The migration of cations in materials like nickel oxide has been found to occur through a vacancy mechanism, where an ion moves into an adjacent empty lattice site. aps.orgcase.edu

This compound (NiAl₂O₄) is recognized for its notably fast cationic self-diffusion. researchgate.net This characteristic is intrinsically linked to the compound's ability to exhibit a variable degree of inversion within its spinel structure. researchgate.net The spinel structure can host cations in two types of crystallographic sites: tetrahedral and octahedral. The distribution of nickel (Ni²⁺) and aluminum (Al³⁺) ions between these sites is described by an inversion parameter. researchgate.net A high degree of disorder, or inversion, in the cation sublattice has a substantial impact on the diffusion pathways and energetics within the material. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for investigating these atomic-scale phenomena. Although specific MD studies on NiAl₂O₄ diffusion are not detailed in the provided sources, research on analogous complex oxides provides insight into the methodology. For instance, computational studies on honeycomb layered oxides have been used to systematically model cationic diffusion. chemrxiv.org These simulations can predict the activation energies for ion movement and establish correlations between diffusion rates and structural parameters, such as the distance between atomic layers. chemrxiv.org In a study of A₂Ni₂TeO₆ (where A = Li, Na, K), MD simulations revealed that an increase in the inter-layer distance directly correlated with enhanced cationic diffusion, demonstrating how computational models can elucidate the structural factors that control ion mobility. chemrxiv.org

The following table, based on data from a computational study of related nickel-based layered oxides, illustrates how activation energies for cation diffusion can be determined through simulation, providing a proxy for the type of data generated in theoretical investigations of ion dynamics.

CompoundCalculated Activation Energy (eV)Primary Diffusion Anisotropy
Li₂Ni₂TeO₆0.56Restricted along ab-plane
Na₂Ni₂TeO₆0.31Restricted along ab-plane
K₂Ni₂TeO₆0.26Restricted along ab-plane
Data derived from a molecular dynamics study on A₂Ni₂TeO₆ systems, demonstrating the computational approach to determining diffusion energetics. chemrxiv.org

Effect of Pressure on Structural Evolution

The crystal structure of this compound is highly sensitive to external pressure. NiAl₂O₄ can exist in a continuum between a 'normal' spinel and an 'inverse' spinel structure. researchgate.net In the normal configuration, (Ni²⁺)[Al₂³⁺]O₄, nickel ions occupy tetrahedral sites while aluminum ions occupy octahedral sites. researchgate.net In the inverse structure, (Al³⁺)[Ni²⁺Al³⁺]O₄, the larger Ni²⁺ ions move to octahedral sites, and half of the smaller Al³⁺ ions move to tetrahedral sites. researchgate.net The degree of this structural arrangement is quantified by the inversion parameter (I), where I=0 for a perfect normal spinel and I=1 for a fully inverse spinel. researchgate.net

To systematically investigate the structural evolution of NiAl₂O₄ under compression, high-pressure X-ray diffraction studies have been conducted using diamond anvil cells to apply pressures up to 35 GPa. researchgate.net Analysis of the diffraction patterns, particularly the relative intensities of reflections sensitive to cation arrangement, revealed a clear trend toward an inverse spinel structure as a function of increasing pressure. researchgate.net This pressure-induced ordering is thought to be driven by the fact that the lattice constant can decrease as the inversion parameter increases, allowing for a more compact accommodation of the nickel ions in the octahedral sites. researchgate.net This phenomenon suggests that compressive stresses, whether applied externally or generated internally during chemical reactions, play a significant role in dictating the precise atomic arrangement within the NiAl₂O₄ lattice. researchgate.net

The table below summarizes the observed relationship between applied pressure and the resulting structural changes in NiAl₂O₄.

ParameterEffect of Increasing PressureUnderlying Mechanism
Inversion Parameter (I)IncreasesCationic rearrangement toward inverse spinel structure. researchgate.net
Lattice ConstantDecreasesBetter accommodation of Ni²⁺ ions in octahedral sites. researchgate.net
Cation DistributionNi²⁺ moves from tetrahedral to octahedral sites; Al³⁺ moves from octahedral to tetrahedral sites.Structural response to minimize volume under compression. researchgate.net

Computational Design and Optimization of NiAl₂O₄-Based Materials

Computational design and optimization offer a powerful paradigm for accelerating the development of advanced materials by creating virtual prototypes and reducing lengthy experimental feedback loops. friedmanresearch.comkaust.edu.sa For materials based on this compound, these approaches aim to enhance specific functional properties, such as catalytic activity, thermal stability, and structural integrity. friedmanresearch.comacs.org

A primary strategy in the optimization of NiAl₂O₄-based catalysts is the computational design of bimetallic or multimetallic alloys. acs.org The addition of a second metal to the nickel-based structure can significantly improve catalytic performance and stability, for instance, by mitigating deactivation from carbon deposition or the sintering of active metal particles at high temperatures. acs.org Integrated Computational Materials Engineering (ICME) provides a framework for these efforts, combining multiscale modeling with material science principles to engineer materials with desired properties from the atomic level up. friedmanresearch.com

Computational methods are also crucial for understanding and optimizing the synthesis and processing of NiAl₂O₄. Studies have shown that preparation conditions, such as the calcination temperature, directly influence the material's final structure, including its specific surface area and particle size. academie-sciences.fr Higher calcination temperatures can lead to the formation of larger particles, which in turn hinders the material's reducibility. academie-sciences.fr Computational models can simulate these processes to identify optimal synthesis parameters. Furthermore, theoretical investigations can help predict and control the structural stability of NiAl₂O₄, which can decompose into nickel oxide and alumina (B75360) under certain operational conditions, such as repeated oxidation-reduction cycles. academie-sciences.fr

The following table outlines key strategies and objectives in the computational design and optimization of materials derived from NiAl₂O₄.

Computational StrategyObjectiveExample Application
Alloy DesignEnhance catalytic activity and stability. acs.orgDesigning Ni-based bimetallic catalysts for dry reforming of methane with improved resistance to coking and sintering. acs.org
Process Simulation (e.g., Calcination)Optimize material microstructure (e.g., surface area, particle size). academie-sciences.frDetermining the ideal calcination temperature to achieve high surface area and good reducibility in NiAl₂O₄ supports. academie-sciences.fr
Integrated Computational Materials Engineering (ICME)Develop materials with improved structural and thermal properties. friedmanresearch.comDesigning NiAl₂O₄-based composites with enhanced thermal management capabilities for high-temperature applications. friedmanresearch.com
Phase Stability AnalysisPredict and prevent material decomposition. academie-sciences.frModeling the structural evolution of a NiAl₂O₄ binder during chemical looping combustion to prevent its degradation into NiO and Al₂O₃. academie-sciences.fr

Advanced Studies on Electronic and Optical Behavior of Dialuminium Nickel Tetraoxide

Electronic Band Structure and Energy Level Characterization

The electronic properties of dialuminium (B1238714) nickel tetraoxide are intrinsically linked to its crystal structure and the arrangement of cations within the spinel lattice. It is a mixed cation oxide that typically exhibits a partially inverse spinel structure. imp.kiev.ua In an ideal normal spinel, divalent nickel (Ni²⁺) ions would occupy tetrahedral (A) sites, and trivalent aluminium (Al³⁺) ions would occupy octahedral (B) sites. chalcogen.ro However, in NiAl₂O₄, a degree of inversion occurs where some Ni²⁺ ions are found on octahedral sites and a corresponding number of Al³⁺ ions move to tetrahedral sites, a phenomenon influenced by the Jahn-Teller effect associated with the electronic structure of Ni²⁺. mdpi.com

The nature of the electronic band gap is a critical parameter determining the optical absorption and emission properties of a semiconductor. In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector) in the Brillouin zone, allowing for efficient photon emission and absorption. wikipedia.orgdoitpoms.ac.uk Conversely, in an indirect band gap material, these points are at different k-vectors, and a transition requires the involvement of a phonon to conserve momentum, making radiative processes less efficient. wikipedia.orgdoitpoms.ac.uk

Direct Band Gap: Several experimental studies, utilizing UV-visible diffuse reflectance spectroscopy (UV-DRS), have characterized NiAl₂O₄ as a direct band gap semiconductor. d-nb.infosciopen.com The direct optical band gap is often calculated from the Tauc plot, derived from the Kubelka-Munk function, by plotting (αhν)² against the photon energy (hν), where α is the absorption coefficient. chalcogen.robilkent.edu.tr Reported values for the direct band gap vary depending on the synthesis method and calcination temperature, typically ranging from 2.37 eV to 3.45 eV. sid.ird-nb.infobilkent.edu.tr

Indirect Band Gap: In contrast, theoretical analyses based on periodic density functional theory (DFT) have suggested that NiAl₂O₄ is a semiconductor with an indirect band gap along the Γ → M symmetry points. researchgate.net

This discrepancy highlights the differences between experimental observations of optical transitions and theoretical calculations of the ground-state electronic structure. The experimentally determined direct gap likely corresponds to the lowest energy direct transition, which may be more prominent in optical absorption spectra than the true, but weaker, indirect transition.

Dialuminium nickel tetraoxide is known to be a partially inverse spinel, where the Ni²⁺ and Al³⁺ cations are distributed over both tetrahedral and octahedral sites. mdpi.comresearchgate.net This cationic disorder, or degree of inversion, significantly impacts the material's electronic properties. nih.govresearchgate.net The distribution can be represented by the formula (Ni₁₋ₓAlₓ)[NiₓAl₂₋ₓ]O₄, where parentheses denote tetrahedral sites and brackets denote octahedral sites, and 'x' is the inversion parameter.

The arrangement of cations influences the crystal field environment, which in turn affects the electronic energy levels. mdpi.com The presence of Ni²⁺ and Al³⁺ in both coordination environments creates a complex electronic structure. nih.gov This structural heterogeneity, with regions possessing varying degrees of local order, can lead to anomalous dielectric behavior and other unique electronic characteristics. nih.govresearchgate.net For instance, the cation distribution is directly linked to the material's permittivity response, magnetic behavior, and electrical conduction mechanisms. nih.gov The degree of inversion can be influenced by synthesis conditions and thermal treatments, providing a pathway to tune the electronic properties of the material. researchgate.net

The electronic states and band gap of this compound can be intentionally modified by introducing dopant or substituent cations into the spinel lattice. The effect of the dopant depends significantly on its ionic radius and electronic configuration.

Copper (Cu) Substitution: Substituting nickel with copper (Cu²⁺) has been shown to decrease the optical band gap of the material. chalcogen.robilkent.edu.tr Studies on Ni₁₋ₓCuₓAl₂O₄ have reported a decrease in the band gap from approximately 2.41 eV for pure NiAl₂O₄ to 1.98 eV with increasing copper content. chalcogen.roresearchgate.net Another study observed a band gap of 2.37 eV for NiAl₂O₄, which decreased with Cu substitution. bilkent.edu.tr This reduction is often attributed to the creation of defect levels within the band gap, which allows for the absorption of lower-energy photons. bilkent.edu.tr

Zinc (Zn) Substitution: In contrast to copper, doping with zinc (Zn²⁺) has been found to increase the band gap of NiAl₂O₄. researchgate.netresearchgate.net For example, one investigation reported a band gap of 3.51 eV for nanocrystalline NiAl₂O₄, which increased dramatically to 5.47 eV for zinc-doped samples (Ni₀.₅Zn₀.₅Al₂O₄). researchgate.netresearchgate.net This widening of the band gap is a significant modification of the electronic states, moving the optical absorption edge towards the ultraviolet region.

The table below summarizes the effect of selected dopants on the band gap of this compound.

Compound Dopant Reported Band Gap (eV) Effect on Band Gap Reference(s)
NiAl₂O₄None2.37 - 3.51- chalcogen.robilkent.edu.trresearchgate.net
Ni₁₋ₓCuₓAl₂O₄Copper (Cu)1.98 - 2.63Decrease chalcogen.roresearchgate.netresearchgate.net
Ni₁₋ₓZnₓAl₂O₄Zinc (Zn)5.47 (for x=0.5)Increase researchgate.netresearchgate.net

Influence of Cationic Distribution and Disorder on Electronic Properties

Photoexcitation and Charge Carrier Dynamics

The interaction of light with this compound initiates a series of photophysical processes, including the generation of charge carriers and their subsequent transport and recombination, which are fundamental to applications like photocatalysis. savvysciencepublisher.comgrafiati.com

When this compound absorbs a photon with energy equal to or greater than its band gap, an electron is promoted from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻-h⁺). mdpi.comproquest.com The efficiency of any subsequent photochemical reaction depends critically on the separation of these charge carriers and the prevention of their recombination. mdpi.com

Once generated, charge carriers move through the material via specific transfer mechanisms. The nature of this transport is crucial for both electrical conductivity and photocatalytic activity.

Hopping Conduction: In terms of electrical properties, charge transport in NiAl₂O₄ has been described by a small polaron hopping mechanism. researchgate.net This process involves thermally activated hopping of charge carriers (electrons) between localized states, specifically between Ni²⁺ and Ni³⁺ ions situated on the octahedral sites within the spinel lattice. researchgate.netresearchgate.net The energy required to initiate this hopping process is the activation energy for conduction. researchgate.net

Electron-Hole Pair Generation and Separation Efficiency

Spectroscopic Probes of Electronic and Optical Transitions

Spectroscopic techniques are pivotal in elucidating the electronic structure and optical properties of this compound (NiAl₂O₄). These methods probe the interactions of light with the material, revealing details about electron transitions, energy levels, and defect states that govern its functionality in various optical and electronic applications.

UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) is a key analytical technique used to investigate the optical properties and electronic band structure of this compound. This non-destructive method measures the light reflected from the powdered sample over the ultraviolet and visible range (200–800 nm). mpg.de The resulting spectra provide insights into excitonic and interband transitions. For NiAl₂O₄, the spectra are analyzed using the Kubelka-Munk function, which converts the reflectance data into an equivalent absorption coefficient, allowing for the determination of the material's band gap energy (E_g). d-nb.infosciopen.com

Research has shown that the optical properties of NiAl₂O₄ are significantly influenced by factors such as calcination temperature and the specific coordination of nickel ions within the spinel structure. d-nb.infokarazin.ua The UV-DRS spectra of NiAl₂O₄ typically exhibit distinct absorption bands that are characteristic of its electronic transitions. mdpi.com A prominent band observed around 366 nm is attributed to both ligand-to-metal charge transfer (LMCT) and the ³A₂g → ³T₁g transitions of Ni(II) ions in an octahedral coordination environment. mdpi.com Additional bands at approximately 518 nm and 675 nm also correspond to octahedrally coordinated Ni(II) ions. mdpi.com Furthermore, shoulders appearing at 580 nm and 617 nm are indicative of Ni(II) ions in a tetrahedral coordination, confirming the mixed spinel nature of the material. mdpi.comresearchgate.net

The band gap of this compound, a crucial parameter for its application in photocatalysis and optoelectronics, has been reported to vary. Studies have shown that the direct band gap tends to increase with higher calcination temperatures. d-nb.infosciopen.com Reported values for the band gap energy fall within the range of 1.93 to 4.31 eV, depending on the synthesis method and processing conditions. karazin.uamdpi.com For instance, single-phase NiAl₂O₄ has been reported to have a reflectance of around 40% in the visible and infrared regions. d-nb.info

Table 1: UV-DRS Analysis of this compound

Spectral FeatureWavelength (nm)AssignmentReference
Absorption Band366Ligand-to-Metal Charge Transfer (LMCT) & Octahedral Ni(II) mdpi.com
Absorption Band518Octahedral Ni(II) mdpi.com
Absorption Shoulder580Tetrahedral Ni(II) mdpi.com
Absorption Shoulder617Tetrahedral Ni(II) mdpi.com
Absorption Band675Octahedral Ni(II) mdpi.com
Property Value Range Notes Reference
Optical Band Gap (E_g)1.93–4.31 eVVaries with synthesis and calcination temperature. karazin.uamdpi.com

Studies on this compound nanoparticles have demonstrated distinct photoluminescent properties. When excited with a suitable wavelength, NiAl₂O₄ typically exhibits a strong emission in the blue region of the visible spectrum. d-nb.infosciopen.com Specifically, a prominent emission peak is often observed at approximately 450 nm. researchgate.net Some research also indicates that the emission from NiAl₂O₄ can extend into the green region of the spectrum. d-nb.infosciopen.com

The origin of these emissions is generally attributed to the presence of intrinsic defects within the crystal lattice, such as oxygen vacancies and cation disorder, as well as the electronic transitions involving the nickel ions. d-nb.inforesearchgate.net The type of transition metal and the concentration of defects are considered responsible for the observed PL phenomena. d-nb.inforesearchgate.net The high blue emission intensity suggests that this compound could be a promising candidate for applications in blue light-emitting devices and as a fluorescent material. d-nb.infosciopen.com

Table 2: Photoluminescence (PL) Emission Characteristics of this compound

Emission ColorPeak Wavelength (nm)Potential OriginReference
Blue~450Intrinsic defects, Ni(II) electronic transitions researchgate.net
Blue-GreenNot specifiedExtension of blue emission, surface traps, oxygen vacancies d-nb.infosciopen.com

Catalytic and Electrocatalytic Applications of Dialuminium Nickel Tetraoxide

Heterogeneous Catalysis Mechanisms and Performance

The efficacy of dialuminium (B1238714) nickel tetraoxide in heterogeneous catalysis is deeply rooted in its structural integrity, the nature of its active sites, and its interactions with support materials. These factors collectively dictate the catalyst's performance in demanding industrial applications.

Catalyst Design and Engineering (e.g., cellular monoliths)

The design and engineering of catalysts are pivotal in optimizing their performance for specific industrial applications. For processes requiring high throughput and low-pressure drop, such as those in the automotive and chemical processing industries, cellular monoliths have become the standard support structure. dieselnet.com These honeycomb-like structures, which can be ceramic or metallic, offer a high geometric surface area and excellent mechanical stability, making them superior to traditional pellet-shaped catalysts. dieselnet.comresearchgate.net

In the context of dialuminium nickel tetraoxide, engineering the catalyst onto a monolithic support can enhance its efficiency. The monolith's structure facilitates better heat and mass transfer, which is crucial for high-temperature reactions. researchgate.net For instance, in steam methane (B114726) reforming, a monolithic nickel catalyst provides improved radial heat transfer and better accessibility of reactants to the active sites compared to a conventional packed-bed reactor. researchgate.net The design of these monoliths can be further optimized through additive manufacturing, allowing for the creation of complex lattice structures with tailored physical and chemical properties. researchgate.net

Support Effects and Metal-Support Interactions (e.g., Alumina-Supported Spinel)

Studies have shown that calcination temperature plays a crucial role in the formation of the nickel aluminate spinel. mdpi.com Higher calcination temperatures promote the reaction between nickel oxide and the alumina (B75360) support, strengthening the metal-support interaction. mdpi.com This strong interaction can lead to the formation of smaller, highly dispersed nickel nanoparticles upon reduction, which are the active sites for many catalytic reactions. mdpi.com The presence of the spinel structure has been shown to improve catalytic performance in processes like the reforming of pyrolysis gas. researchgate.netwhiterose.ac.uk

The interaction between nickel and alumina can be complex, with different nickel species exhibiting varying degrees of interaction with the support. These can range from weakly interacting NiO to Ni²⁺ ions fully integrated into the spinel lattice. whiterose.ac.ukacs.org The strength of this interaction affects the reducibility of the nickel species, with those in the spinel structure requiring higher temperatures for reduction. whiterose.ac.ukmdpi.com

Active Site Identification and Tuning

Identifying and tuning the active sites of a catalyst are fundamental to enhancing its activity and selectivity. For nickel-based catalysts, the active sites are often metallic nickel (Ni⁰) nanoparticles. mdpi.com The formation and properties of these active sites in this compound catalysts are intricately linked to the precursor spinel structure and the reduction conditions.

The reduction of NiAl₂O₄ at different temperatures allows for the tuning of the resulting Ni nanoparticles. nih.gov Cationic nickel from the subsurface layers of the nickel aluminate structure can migrate to the surface and be reduced to metallic nickel. acs.orgnih.gov The temperature of this reduction process influences the size and distribution of the Ni nanoparticles, thereby affecting the catalyst's selectivity in reactions like polyethylene (B3416737) hydrogenolysis. acs.orgnih.gov

The nature of the active sites can also be influenced by the presence of other elements. For example, in CO₂ methanation, the active sites on a Pr/Co/Ni-Al₂O₃ catalyst were suggested to be Ni₂O₃ and Co₃O₄. semanticscholar.org In alumina-supported nickel catalysts, the active species can be surface nickel aluminate, and the complete reduction of these species to metallic nickel is crucial for high catalytic activity. researchgate.net The interaction with the alumina support can stabilize different nickel species, including Ni²⁺ and Ni³⁺, which can influence the catalytic performance. academie-sciences.fr

Role of Defects and Surface Chemistry in Catalytic Activity

The surface chemistry and the presence of defects in the crystal structure of this compound play a crucial role in its catalytic activity. Defects, such as oxygen vacancies, can act as active sites for catalytic reactions. academie-sciences.fr The formation of these vacancies is favored at higher temperatures and can be promoted by the addition of dopants, which can destabilize the crystal lattice. frontiersin.org

The surface of NiAl₂O₄ catalysts can be complex, with various nickel species present, including NiO and nickel aluminate. researchgate.net The interaction between these species and the support, as well as the presence of surface defects, can influence the catalyst's electronic properties and, consequently, its activity. For instance, in Raney nickel catalysts, which are prepared from a nickel-aluminum alloy, the residual aluminum oxide is believed to create active sites through the formation of interstitial lattice defects. osti.gov

The surface chemistry also dictates the interaction of the catalyst with reactants. For example, the ability of a catalyst to adsorb reactants like hydrogen is a key step in hydrogenation reactions. libretexts.org The surface of nickel catalysts can readily dissociate hydrogen molecules, forming nickel hydride bonds that are essential for the hydrogenation process. libretexts.org

Photocatalytic Degradation Processes

This compound has emerged as a promising photocatalyst for the degradation of organic pollutants in water. Its ability to absorb light and generate reactive oxygen species makes it effective in breaking down complex organic molecules into simpler, less harmful substances.

Degradation of Organic Pollutants (e.g., Rhodamine B, Congo Red, Malachite Green, Methylene Blue)

The photocatalytic activity of this compound and related materials has been demonstrated for a variety of organic dyes, which are common industrial pollutants.

Rhodamine B: Studies have shown that nickel-containing catalysts can effectively degrade Rhodamine B (RhB) under UV or visible light irradiation. scielo.brmdpi.com The efficiency of degradation can be influenced by factors such as the composition of the catalyst and the pH of the solution. For instance, nickel ferrite-based materials have shown promising results, with the degradation process often being more effective in a basic medium. scielo.brscielo.br The photocatalytic mechanism involves the generation of reactive oxygen species like hydroxyl and superoxide (B77818) radicals, which attack and break down the dye molecules. mdpi.comhueuni.edu.vn

Congo Red: this compound nanocomposites have been successfully employed for the photocatalytic degradation of Congo Red (CR). imp.kiev.ua The efficiency of the degradation process is dependent on parameters such as catalyst dosage and contact time. imp.kiev.ua Nickel-aluminum layered double hydroxides (LDHs) have also shown high efficiency in degrading CR under UV light, with the degradation percentage being influenced by the initial dye concentration and pH. The photocatalytic activity is attributed to the generation of electron-hole pairs upon light irradiation, leading to the formation of highly reactive radicals. imp.kiev.ua

Malachite Green: The degradation of Malachite Green (MG) has been achieved using nickel-aluminum layered double hydroxides intercalated with polyoxometalates. semanticscholar.orgresearchgate.net These composite materials exhibit enhanced photocatalytic activity compared to the pristine LDH. semanticscholar.org The degradation efficiency is affected by catalyst loading, pH, and contact time. semanticscholar.orgresearchgate.net Other nickel-based materials, such as nickel tungstate (B81510) and nickel-doped zinc oxide, have also been reported to be effective photocatalysts for MG degradation. civilejournal.orgamericanelements.com

Methylene Blue: Nickel aluminate nanoparticles have demonstrated high photocatalytic activity for the degradation of Methylene Blue (MB). sid.iriau.ir The small particle size of the nanopowders contributes to their high efficiency. sid.iriau.ir Doping nickel aluminate with other elements, such as cerium and bismuth, has been shown to further enhance its photocatalytic activity against MB by decreasing the electron-hole pair recombination rate. nih.gov

The following table summarizes the photocatalytic degradation of various organic pollutants using this compound and related nickel-based catalysts.

PollutantCatalystLight SourceDegradation Efficiency (%)Reference
Rhodamine BCerium and Bismuth doped Nickel AluminateUV94% (Ce-doped), 89% (Bi-doped) after 60 min nih.gov
Congo RedNi-Al/AC Layered Double Hydroxide (B78521)UV91.3% after 30 min
Malachite GreenNiAl-LDH intercalated with PolyoxometalateNot Specified88.91% semanticscholar.org
Methylene BlueNickel Aluminate NanopowdersNot SpecifiedHigh activity reported sid.iriau.ir
Methylene BlueCerium and Bismuth doped Nickel AluminateUV94% (Ce-doped), 89% (Bi-doped) after 60 min nih.gov

Degradation of Polymeric Materials (e.g., Polyethylene Plastics)

The persistence of plastic waste, particularly polyethylene (PE), in the environment necessitates the development of effective degradation technologies. Photocatalysis using this compound has emerged as a viable approach. In a notable study, NiAl₂O₄ spinels, synthesized via both co-precipitation and hydrothermal methods, were employed for the degradation of commercially available polyethylene bags.

The results demonstrated that the prepared spinels could effectively degrade the polyethylene sheet within 5 hours under irradiation. water-ca.org Specifically, the hydrothermally synthesized NiAl₂O₄ spinels led to a weight loss of 12.5% in the polyethylene sample over this period. water-ca.org The degradation process was confirmed through Fourier Transform Infrared (FTIR) spectroscopy, which revealed the formation of new functional groups on the plastic surface, indicating chemical transformation of the polymer chains. water-ca.org

The fundamental mechanism of photocatalytic plastic degradation involves several stages. frontiersin.org The process is initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), generated on the surface of the photocatalyst upon light absorption. frontiersin.org These highly reactive species attack the polymer chains, leading to the abstraction of hydrogen atoms and the formation of alkyl radicals. frontiersin.org This initiation step is followed by a series of propagation reactions, including the formation of peroxy-radicals and hydroperoxides, which ultimately lead to chain scission. frontiersin.org This fragmentation breaks down the large polymer molecules into smaller, lower-molecular-weight oxygenated compounds, resulting in the physical and chemical breakdown of the plastic material. frontiersin.org

Table 1: Photocatalytic Degradation of Polyethylene using NiAl₂O₄ Spinels

Catalyst Synthesis Method Irradiation Time (hours) Weight Loss (%)
Hydrothermal 5 12.5

Data sourced from Venkataramana et al., 2021. water-ca.org

Photocatalytic Reaction Pathways and Radical Involvement (e.g., Hydroxyl Radicals)

The efficacy of this compound as a photocatalyst is fundamentally linked to its ability to generate highly reactive radicals. The primary mechanism begins with the absorption of light energy greater than the semiconductor's band gap, which excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺). lidsen.com

These charge carriers initiate the redox reactions that produce the key oxidizing agents. Hydroxyl radicals (•OH), which are powerful, non-selective oxidizing species, are considered the main drivers of the degradation process in many NiAl₂O₄-based photocatalytic systems. acs.orgcsic.es They are primarily formed through the oxidation of hydroxide ions (OH⁻) or water molecules by the photogenerated holes in the valence band. questjournals.orgsci-hub.se For instance, the valence band potential of NiAl₂O₄ (2.41 eV) is higher than the oxidation potential of OH⁻/•OH (2.38 eV), allowing for the oxidation of adsorbed hydroxide ions to hydroxyl radicals. questjournals.org

Simultaneously, the electrons in the conduction band can react with adsorbed molecular oxygen (O₂) to produce superoxide radicals (•O₂⁻). lidsen.com These superoxide radicals can then participate in a cascade of reactions to generate more hydroxyl radicals, further enhancing the photocatalytic activity. questjournals.orgacs.org The general reaction pathways involving these radicals can be summarized as follows:

Electron-Hole Pair Generation: NiAl₂O₄ + hν → NiAl₂O₄ (e⁻ + h⁺) lidsen.com

Hydroxyl Radical Formation: h⁺ + OH⁻ → •OH questjournals.org

Superoxide Radical Formation: e⁻ + O₂ → •O₂⁻ lidsen.com

Further Radical Generation: •O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ lidsen.com

Pollutant Degradation: •OH + Pollutant → Degraded Products lidsen.com

Scavenging experiments, where specific chemicals are used to trap certain radicals, have confirmed the dominant role of hydroxyl radicals in the photocatalytic degradation of various pollutants using NiAl₂O₄ and its composites. acs.orgcsic.es

Influence of Nanocomposite Formation on Photocatalytic Efficiency (e.g., NiAl₂O₄/Al₂O₃, NiAl₂O₄/Graphene Quantum Dots)

To further improve the photocatalytic performance of this compound, researchers have focused on creating nanocomposites. This strategy aims to enhance light absorption, improve charge carrier separation, and increase the number of active sites.

NiAl₂O₄/Al₂O₃ Nanocomposites: A nanocomposite of NiAl₂O₄/Al₂O₃ has demonstrated significantly enhanced photocatalytic activity. questjournals.org In a study on the degradation of Rhodamine B (RhB) dye under visible light, the NiAl₂O₄/Al₂O₃ nanocomposite achieved approximately 82% degradation. questjournals.org The improved efficiency is attributed to the formation of a heterojunction between the two components. The band gap energies for the NiAl₂O₄ and γ-Al₂O₃ phases were found to be 2.90 eV and 3.91 eV, respectively. questjournals.org This band alignment facilitates the transfer of photogenerated charge carriers at the interface, which suppresses the recombination of electron-hole pairs and makes more charges available for redox reactions. The degradation of the dye was found to follow pseudo-first-order kinetics, with a rate constant (k) of 0.0071 min⁻¹ for the initial 180 minutes of the reaction. questjournals.org

NiAl₂O₄/Graphene Quantum Dots (GQDs) Nanocomposites: The decoration of NiAl₂O₄ with graphene quantum dots (GQDs) has proven to be a highly effective strategy for boosting photocatalytic efficiency. acs.orgmdpi.com GQDs are zero-dimensional carbon nanostructures that can harvest sunlight and act as electron acceptors. acs.orgproquest.com When integrated with NiAl₂O₄, GQDs create a composite material with superior charge separation capabilities. acs.org

In the NiAl₂O₄/GQDs system, both components can generate electron-hole pairs upon light absorption. The electrons from the conduction band of NiAl₂O₄ can be injected into the GQDs, effectively preventing their recombination with holes. acs.org This enhanced charge separation leads to a greater yield of reactive species, particularly hydroxyl radicals, which have been identified as the primary agent in the degradation of pollutants like rhodamine B and phenol (B47542) in the presence of this composite. acs.orgmdpi.com The performance of the NiAl₂O₄/GQDs composite is markedly superior to that of pristine NiAl₂O₄. mdpi.com

Table 2: Comparison of Photocatalytic Degradation with Pristine and Composite NiAl₂O₄

Pollutant Catalyst Degradation Efficiency (%) Kinetic Rate Constant (k) (min⁻¹)
Rhodamine B NiAl₂O₄/Al₂O₃ ~82 0.0071 (initial)
Rhodamine B NiAl₂O₄ ~55 (after 240 min) 0.0031
Rhodamine B NiAl₂O₄/GQDs ~95 (after 240 min) 0.0113
Phenol NiAl₂O₄ ~20 (after 240 min) 0.0009
Phenol NiAl₂O₄/GQDs ~70 (after 240 min) 0.0050

Data for NiAl₂O₄/Al₂O₃ sourced from Dhara et al., 2022. questjournals.org Data for NiAl₂O₄ and NiAl₂O₄/GQDs sourced from Regulska et al., 2019. mdpi.com

Reforming and Hydrogen Production Reactions

This compound serves as a robust catalyst precursor for several critical reforming reactions aimed at producing hydrogen (H₂) and synthesis gas (syngas, a mixture of H₂ and carbon monoxide).

Steam Reforming of Methane and Glycerol (B35011)

Methane Steam Reforming (MSR): The steam reforming of methane (CH₄ + H₂O ⇌ CO + 3H₂) is a primary industrial route for hydrogen production. For this reaction, the presence of metallic nickel is essential. acs.org NiAl₂O₄ is considered an excellent precursor for creating highly active and stable Ni/alumina catalysts. aidic.it Through a high-temperature reduction step (typically >825 °C), the spinel structure is reduced to yield finely dispersed metallic nickel nanoparticles that are strongly anchored to the alumina support. aidic.it This strong metal-support interaction helps prevent the sintering of Ni particles at the high temperatures required for reforming, thus maintaining catalyst activity and longevity. A reduced alumina-supported NiAl₂O₄ catalyst (17 wt% Ni) achieved a methane conversion of 78–80% at 650 °C. acs.org

Glycerol Steam Reforming: With the rise of biodiesel production, glycerol, a major byproduct, has become an attractive feedstock for renewable hydrogen production. NiO/NiAl₂O₄ catalysts have shown high efficiency in the steam reforming of glycerol. acs.org In one study, a NiO/NiAl₂O₄ catalyst demonstrated nearly complete glycerol conversion at 650 °C, with a maximum H₂ selectivity of 78.4%. researchgate.net Another investigation using a low-cost NiO/NiAl₂O₄ catalyst achieved an enriched hydrogen product of over 90% at temperatures between 500–600 °C and a steam-to-carbon ratio of 1.5–3.0. acs.org The catalyst's performance is attributed to its ability to facilitate both the glycerol decomposition and the subsequent water-gas shift reaction.

Table 3: Performance of NiAl₂O₄-based Catalysts in Steam Reforming

Reaction Catalyst Temperature (°C) Conversion (%) H₂ Selectivity/Yield
Methane Steam Reforming Reduced NiAl₂O₄/Al₂O₃ 650 78-80 (CH₄) ~1.63 (H₂ Yield)
Glycerol Steam Reforming NiO/NiAl₂O₄ 650 ~100 (Glycerol) 78.4% (H₂ Selectivity)
Glycerol Steam Reforming NiO/NiAl₂O₄ 500-600 - >90% (H₂ in product)

Data sourced from Boukha et al., 2014 acs.org, Wang et al., 2015 researchgate.net, and Dou et al., 2016 acs.org.

CO₂ Reforming of Methane

The CO₂ reforming of methane (CH₄ + CO₂ ⇌ 2CO + 2H₂), also known as dry reforming of methane (DRM), is an environmentally significant reaction as it converts two major greenhouse gases into valuable syngas. A primary challenge in DRM is catalyst deactivation due to severe carbon deposition (coking) and metal sintering.

This compound has been identified as a highly beneficial catalyst precursor for DRM. researchgate.net The reduction of the NiAl₂O₄ spinel produces small, highly dispersed Ni nanoparticles that exhibit strong metal-support interactions. acs.orgresearchgate.net This configuration is crucial for stability, showing high resistance to both sintering and coking during long-term reactions. acs.org For instance, a catalyst derived from NiAl₂O₄ showed stable performance for 200 hours in DRM without visible deactivation. acs.org The reaction mechanism involves the dissociation of methane on the metallic nickel active sites, while CO₂ is activated at the metal-support interface. acs.org The irreducible portion of the NiAl₂O4 spinel can also participate in the elimination of deposited carbon, further contributing to the catalyst's stability. researchgate.net

Acetylene (B1199291) Hydrogenation

The selective hydrogenation of acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄) is a critical purification step in the production of polymer-grade ethylene, as even trace amounts of acetylene can poison polymerization catalysts. researchgate.net The challenge is to achieve high acetylene conversion while maximizing selectivity towards ethylene and minimizing over-hydrogenation to ethane (B1197151) (C₂H₆).

Metallic nickel is an active hydrogenation catalyst, but it is often unselective, leading to significant ethane formation. osti.gov However, catalysts based on this compound have shown promise for this application. A study of a Ni/NiAl₂O₄ catalyst reported on its characterization and performance in acetylene hydrogenation, including its tendency for coking. ethz.ch The interaction between nickel and the aluminate support can modify the electronic properties of the nickel sites, which is believed to enhance selectivity towards ethylene. uowm.grcolab.ws The formation of the NiAl₂O₄ spinel is considered a key factor in obtaining catalysts that can selectively hydrogenate acetylene in ethylene-rich streams. researchgate.netcolab.ws

Combustion and Oxidation Processes

This compound is a key material in chemical-looping combustion (CLC), a technology designed for efficient carbon capture. repec.orgresearchgate.netimperial.ac.ukmdpi.com In CLC, a solid oxygen carrier, such as NiO supported on NiAl₂O₄, circulates between two reactors—a fuel reactor and an air reactor. researchgate.netimperial.ac.ukchalmers.se This process avoids the direct mixing of fuel and air, resulting in a flue gas from the fuel reactor that consists mainly of carbon dioxide and water, which can be easily separated. imperial.ac.ukchalmers.sechalmers.se

In the fuel reactor, the nickel oxide component of the carrier is reduced by the fuel, for instance methane (CH₄), producing synthesis gas (CO and H₂), which is then converted to CO₂ and H₂O. The reduced oxygen carrier is then transported to the air reactor, where it is re-oxidized by air in a highly exothermic reaction. imperial.ac.ukgoogle.com The NiAl₂O₄ acts as a stable and robust support for the active NiO phase, preventing its agglomeration and deactivation over numerous cycles. researchgate.netacs.org Particles composed of 40% NiO and 60% NiAl₂O₄ have been successfully tested for over 100 hours in a 10 kW CLC prototype using natural gas as fuel, demonstrating high fuel conversion efficiency and stability. researchgate.netchalmers.se In-situ powder X-ray diffraction studies have confirmed that NiAl₂O₄ remains inert during the redox cycles, providing a stable framework for the active NiO/Ni phases. acs.org

Research has shown that oxygen carriers composed of NiO/NiAl₂O₄ can achieve methane conversion rates higher than 99%. repec.org In a 10 kW prototype, these carriers demonstrated excellent reactivity and redox stability over 150 hours of continuous operation. repec.org The interaction between NiO and the alumina support to form NiAl₂O₄ can negatively affect the immediate reactivity and selectivity towards complete methane combustion if not properly controlled. csic.es However, the use of NiAl₂O₄ as a support ensures the mechanical and thermal stability of the active nickel oxide particles, preventing sintering and maintaining long-term performance. researchgate.netacs.org

ParameterFindingReference
Technology Chemical-Looping Combustion (CLC) repec.orgresearchgate.net
Oxygen Carrier NiO/NiAl₂O₄ researchgate.net
Fuel Methane (Natural Gas) repec.orgresearchgate.net
Methane Conversion >99% repec.org
Operational Stability Stable for over 150 hours repec.org
Support Function NiAl₂O₄ provides thermal and mechanical stability researchgate.netacs.org

Chemical-Looping Combustion

Hydrogenation Reactions (e.g., Phenanthrene (B1679779) Hydrogenation)

This compound-derived catalysts are effective for the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. frontiersin.orgacs.orgnih.govnih.govacs.org This process is significant for upgrading heavy oils and coal tar. acs.orgnih.govacs.org The catalytic activity stems from metallic nickel (Ni⁰) sites formed upon the reduction of the NiAl₂O₄ spinel structure. frontiersin.orgnih.gov

Under reaction conditions of 300 °C and 5 MPa of H₂, a NiAl₂O₄-derived catalyst achieved a phenanthrene conversion of up to 99.7% and a perhydrophenanthrene yield of 93.9%. acs.orgnih.govacs.org This performance is superior to that of traditional Ni/Al₂O₃ catalysts, which showed a phenanthrene conversion of 96.8% and a much lower perhydrophenanthrene yield of 77.3%. acs.orgnih.govacs.org The turnover frequency (TOF) for phenanthrene hydrogenation was also higher for the NiAl₂O₄ catalyst (3.01 × 10⁻³ s⁻¹) compared to the Ni/Al₂O₃ catalyst (2.46 × 10⁻³ s⁻¹). acs.orgnih.gov

CatalystPhenanthrene ConversionPerhydrophenanthrene YieldTOF (s⁻¹)Reference
NiAl₂O₄-derived 99.7%93.9%3.01 × 10⁻³ acs.orgnih.govacs.org
Traditional Ni/Al₂O₃ 96.8%77.3%2.46 × 10⁻³ acs.orgnih.govacs.org

A significant advantage of using NiAl₂O₄-derived catalysts in hydrogenation is the ability to control selectivity and mitigate carbon formation. The strong interaction between the nickel particles and the alumina support, inherent to the spinel structure, is key to this control. acs.orgnih.govscispace.com This interaction helps in the formation of smaller, highly dispersed nickel particles upon reduction, which are less prone to coking. scispace.comresearchgate.netmdpi.com

Studies have shown that the formation of the NiAl₂O₄ spinel phase can suppress coke deposition during reforming reactions. scispace.commpg.de In dry reforming of methane, a catalyst with a well-formed NiAl₂O₄ structure showed significantly less carbon deposition compared to one where nickel was primarily in the form of NiO. scispace.com The irreducible part of the NiAl₂O₄ can also participate in the elimination of carbon deposits. researchgate.net This property is crucial for maintaining catalyst activity and stability over long operational periods. The Lewis acid sites on the alumina support can also play a role in the catalytic cracking of hydrocarbons. mdpi.com

The electronic state of the active nickel sites is a determining factor in the catalytic performance of NiAl₂O₄-derived catalysts for hydrogenation. frontiersin.orgacs.orgnih.govnih.gov The active sites are metallic Ni⁰, but their electronic properties are modified by the strong interaction with the alumina support. acs.orgnih.gov X-ray photoelectron spectroscopy (XPS) analyses have revealed that the nickel active sites in these catalysts are in an electron-deficient state compared to bulk metallic nickel. frontiersin.orgnih.gov

This electron-deficient character is beneficial for the adsorption of aromatic hydrocarbons, which donate π-electrons to the metal's d-orbitals. acs.orgnih.gov The enhanced adsorption and activation of PAHs on these electron-deficient Ni sites contribute to the superior hydrogenation activity of NiAl₂O₄-derived catalysts. acs.orgnih.gov The degree of electron deficiency can be tuned by factors such as the calcination temperature during catalyst preparation, which affects the proportion of nickel ions in different coordination sites within the spinel structure. frontiersin.orgnih.gov Research indicates that an optimal degree of electron deficiency enhances the hydrogenation performance by overcoming steric hindrance and competitive adsorption issues, particularly in the saturation of intermediates like octahydrophenanthrene. frontiersin.orgnih.govnih.govresearchgate.net

Selectivity Control and Carbon Formation Mitigation

Electrocatalytic Activity

This compound (NiAl2O4), a spinel oxide, has garnered attention for its potential in electrocatalysis, particularly for the oxygen evolution reaction (OER). savvysciencepublisher.com The OER is a critical and often rate-limiting step in electrochemical processes such as water splitting for hydrogen production, demanding efficient electrocatalysts to minimize the required overpotential. frontiersin.orgcetjournal.it Nickel-based oxides are considered promising alternatives to expensive noble metal catalysts, and NiAl2O4 is investigated for its unique electronic structure, high thermal stability, and potential for high charge transfer and separation efficiency. savvysciencepublisher.comresearchgate.net However, the inherently low electrical conductivity and the strong adsorption energy for reaction intermediates on nickel oxides can present challenges for their catalytic activity. researchgate.netresearchgate.net

Research has focused on evaluating and enhancing the electrocatalytic performance of this compound, often by creating composite materials to improve conductivity and expose more active sites. researchgate.net For instance, a nanocomposite of NiAl2O4 with graphene oxide (GO) grown on carbon cloth has demonstrated significant electrocatalytic efficacy for the OER in an alkaline medium (1.0 M KOH). researchgate.net This hybrid material exhibited a low overpotential of 219 mV at a current density of 10 mA/cm² and a small Tafel slope of 43 mV/dec. researchgate.net The Tafel slope is a key metric indicating the reaction kinetics, with smaller values suggesting more favorable kinetics. Another study investigating various metal oxides reported a Tafel slope of 41 mV/dec for NiAl2O4 in a 0.1 M NaOH solution, further confirming its catalytic activity. rsc.org

The stability of the electrocatalyst is another crucial factor for practical applications. The GO/NiAl2O4 composite was found to be highly stable, maintaining its crystalline structure and morphology for 18 hours of continuous operation. researchgate.net The sustained activity is attributed to the periodic variation of the Ni+2/+3 redox couple within the NiAl2O4 structure, which is synergistically enhanced by the presence of graphene oxide. researchgate.net

Detailed Research Findings

The electrocatalytic performance of this compound and its composites for the Oxygen Evolution Reaction (OER) has been quantified in several studies. The key performance indicators are the overpotential (η) required to achieve a specific current density (typically 10 mA/cm², a benchmark relevant to solar fuel synthesis) and the Tafel slope, which describes the rate of reaction increase with applied potential.

Below is a summary of reported electrocatalytic performance data for NiAl2O4-based materials.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
GO/NiAl₂O₄1.0 M KOH219 mV43 mV/dec researchgate.net
NiAl₂O₄0.1 M NaOHNot Reported41 mV/dec rsc.org

These findings underscore that while pure this compound possesses intrinsic electrocatalytic activity, its performance can be substantially improved through strategic material design, such as integration with conductive carbon-based materials. researchgate.net The synergistic effect within these composites facilitates the dynamics of oxygen evolution, highlighting a promising path for future development in the field of electrocatalysis. researchgate.net

Advanced Materials Integration and Composites with Dialuminium Nickel Tetraoxide

Design and Synthesis of NiAl2O4-Based Nanocomposites

The design of NiAl2O4-based nanocomposites focuses on controlling the phase composition, morphology, and interfacial characteristics to achieve desired functionalities. Synthesis methods are chosen to ensure intimate mixing of the constituent phases and to facilitate the formation of the nickel aluminate spinel, often at lower temperatures than traditional solid-state reactions.

The synthesis of NiAl2O4/Al2O3 nanocomposites typically involves the reaction between nickel oxide (NiO) and aluminium oxide (Al2O3). questjournals.org A primary challenge in the synthesis is achieving a stoichiometric NiAl2O4 phase, as high temperatures are often required to drive the cation counter-diffusion at the interface of the two oxides. questjournals.org To overcome this, methods that increase the interfacial surface area, such as mechanical alloying or ball milling, are employed. questjournals.org These techniques promote the formation of crystalline NiAl2O4 at comparatively lower temperatures. questjournals.org

One common approach is the mechanochemical-assisted solid-state reaction, where an equimolar mixture of NiO and Al2O3 powders is mechanically milled and subsequently sintered. questjournals.orgresearchgate.net This process results in the formation of a primary NiAl2O4 spinel phase with a secondary or minor Al2O3 phase. researchgate.net Another method involves die pressing of powder mixtures (e.g., 90 vol% Al2O3 and 10 vol% NiO) followed by sintering in air, which also yields a two-phase composite of Al2O3 and NiAl2O4. d-nb.info The presence of the Al2O3 phase can be beneficial; for instance, its insolubility in water can protect the NiAl2O4 spinel from dissolution in aqueous environments. questjournals.org

Synthesis Method Precursors Key Process Steps Primary Phases Key Findings
Mechanical Alloying & SinteringNiO, Al₂O₃Hand grinding, ball milling, annealing at 950℃. questjournals.orgNiAl₂O₄, γ-Al₂O₃Lowered synthesis temperature; band gaps of 2.90 eV (NiAl₂O₄) and 3.91 eV (γ-Al₂O₃). questjournals.org
Mechanochemical-Assisted Solid-State ReactionNiO, Al₂O₃Milling of equimolar mixture, thermal treatment. researchgate.netNiAl₂O₄, Al₂O₃Resulted in thermally stable nanocomposite powder with a particle size of ≈26 nm. researchgate.net
Die Pressing & SinteringAl₂O₃, NiO (or Ni)Mixing powders, die pressing, sintering in air. d-nb.infoAl₂O₃, NiAl₂O₄Confirmed the formation of evenly distributed spinel phase throughout the material. d-nb.info

NiO/NiAl2O4 nanocomposites are heterostructures that combine nickel oxide with nickel aluminate spinel. These composites can be synthesized through various methods, including combustion synthesis and sol-gel techniques, which allow for good control over the final nanostructure.

The solution combustion method utilizes metal nitrates and a fuel, followed by annealing at different temperatures. imp.kiev.ua Studies have shown that annealing temperature significantly affects the properties and phase dominance; for instance, annealing at 900°C can lead to a dominance of the NiAl2O4 phase over the NiO phase. imp.kiev.ua Another effective technique is the sol-gel method, where metal nitrates are mixed with a gelling agent like starch in an ethanol (B145695) solution. mdpi.com The resulting gel is combusted and then calcined at high temperatures (e.g., 800°C) to produce a porous powder composed of both NiAl2O4 and NiO crystalline phases. mdpi.com An auto-combustion method using green tea extract as a natural chelating agent has also been reported for synthesizing these nanostructures. repec.org A combustion technique using glycine (B1666218) as fuel has been used to fabricate nanofibers with a NiAl2O4 core and a NiO outer layer. researchgate.net

Synthesis Method Precursors Key Process Steps Resulting Morphology Key Findings/Characteristics
Solution CombustionNickel nitrate (B79036), Aluminium nitrateSolution combustion, annealing at 500-900°C. imp.kiev.uaPorous, coral reef-like structure. imp.kiev.uaCrystallite size increased with annealing temperature (7.93 nm at 500°C to 13.87 nm at 900°C). imp.kiev.ua
Sol-GelNickel nitrate, Aluminum nitrate, StarchMagnetic stirring at 100°C, gel formation, combustion, calcination at 800°C. mdpi.comRough, porous surface with agglomerated nanometric particles. mdpi.comConfirmed face-centred cubic crystal structures for both NiAl₂O₄ and NiO phases. mdpi.com
Combustion MethodNot specifiedCombustion with glycine fuel. researchgate.netNanofibers (~20 nm diameter). researchgate.netFormed a core-shell structure with a NiAl₂O₄ core and NiO outer layer; crystallite sizes ~27 nm (NiAl₂O₄) and ~19 nm (NiO). researchgate.net
Auto-CombustionNot specifiedAuto-combustion using green tea extract. repec.orgNanoparticles. repec.orgConfirmed the formation of NiO alongside NiAl₂O₄. repec.org

Integrating NiAl2O4 with carbon nanostructures like graphene quantum dots (GQDs) or graphitic carbon nitride (g-C3N4) creates hybrid materials with synergistic properties. researchgate.netresearchgate.net These composites are designed to combine the catalytic or electrochemical properties of the nickel aluminate spinel with the high surface area and excellent conductivity of carbon nanomaterials.

Synthesis of these hybrids often involves multi-step processes. For example, a binary composite of NiAl2O4 and g-C3N4 can be prepared through a combination of calcination and ultrasonic-assisted methods. researchgate.net Similarly, NiAl2O4/GQD composites have been synthesized using a coprecipitation method. researchgate.net These techniques aim to ensure a good dispersion of the carbon nanostructure within the spinel matrix, which is crucial for the final performance. Such hybrid materials have been developed for applications in sensing and photocatalysis, where the carbon component enhances charge transfer and provides a larger active surface area. researchgate.netresearchgate.net

Carbon Nanostructure Synthesis Method Composite System Intended Application/Key Finding
Graphene Quantum Dots (GQDs)Not specifiedGQDs–NiAl₂O₄Developed as a molecularly imprinted electrochemical sensor for HMF detection in coffee. researchgate.netrsc.org
Graphitic Carbon Nitride (g-C3N4)Calcination & Ultrasonic-assistedNiAl₂O₄/g-C₃N₄Improved performance for photodegradation of 2,4-dinitrophenol. researchgate.net
Graphene Quantum Dots (GQDs)CoprecipitationNiAl₂O₄/GQDsUsed for photocatalytic degradation of various dyes. researchgate.net
GrapheneAuto-CombustionGraphene/NiAl₂O₄/NiOEnhanced electrochemical hydrogen storage properties. repec.org

NiO/NiAl2O4 Nanocomposites

Interfacial Phenomena in Composite Systems

In Al2O3-NiO and Al2O3-Ni systems, the formation of the NiAl2O4 spinel phase is a key interfacial phenomenon. questjournals.orgd-nb.info It occurs through the counter-diffusion of Ni²⁺ and Al³⁺ cations at the interface between the oxide particles during thermal treatment. questjournals.org The rate of this diffusion, and thus the formation of the spinel, is highly dependent on factors like temperature and the interfacial contact area. questjournals.org The presence of crystal defects, such as vacancies, can facilitate the mass transfer of ions across the oxide interface, promoting spinel formation at lower temperatures. acs.org

In ceramic-metal composites, the in-situ formation of NiAl2O4 at the interface can be strategically used to enhance adhesion. montana.edu For example, in Ni-YSZ (yttria-stabilized zirconia) cermets, adding aluminum oxide as a processing additive leads to the in-situ formation of a nickel aluminate spinel phase at the interface. montana.edu This interfacial spinel formation is associated with improved binding between the ceramic and metal phases, a phenomenon that is not yet fully understood mechanistically. montana.edu The wetting behavior and interfacial reactions are also influenced by the processing atmosphere; the formation of the ternary NiAl2O4 compound is favored by higher oxygen content. researchgate.net

Performance Enhancement through Composite Architectures

The creation of composite architectures involving NiAl2O4 is a deliberate strategy to enhance material performance beyond that of the individual components. These enhancements span mechanical properties, catalytic efficiency, energy storage, and sensing capabilities.

Mechanical and Thermal Stability: The introduction of a NiAl2O4 spinel phase at the interface in ceramic-metal composites has been shown to significantly improve mechanical properties. In Ni-YSZ cermets, the presence of nickel aluminates led to a ~50% increase in the modulus of rupture (MOR). montana.edu In Cu-YSZ systems, an analogous copper aluminate phase helped prevent thermal degradation during thermal cycling, indicating enhanced interfacial stability. montana.edu

Catalytic and Photocatalytic Activity: NiAl2O4-based composites exhibit superior catalytic performance. NiAl2O4/Al2O3 nanocomposites show enhanced photocatalytic activity, achieving ~82% degradation of Rhodamine B dye under visible light, partly because the stable Al2O3 phase protects the NiAl2O4 from dissolution. questjournals.org In dry reforming of methane (B114726), mesoporous NiAl2O4/γ-Al2O3 nanocomposites modified with promoters like La2O3 show higher activities and better resistance to coke formation. rsc.org Similarly, an Al-deficient Ni-Al catalyst, which forms a NiO/NiAl2O4 structure, demonstrates improved Ni dispersion and enhanced resistance to coking during the catalytic cracking of hydrocarbons. mdpi.com

Energy Storage and Sensing: Composite architectures have also led to significant gains in energy applications. The discharge capacity of NiAl2O4/NiO nanostructures for electrochemical hydrogen storage was dramatically increased by the addition of other nanomaterials. While the base material had a capacity of 850 mAh/g, the addition of graphene, SiO2, and TiO2 increased this capacity to 2750, 2000, and 3000 mAh/g, respectively. repec.org In the field of sensors, a hybrid sensor using graphene quantum dots incorporated into a NiAl2O4 nanocomposite (GQDs–NiAl2O4) showed increased sensitivity for the detection of 5-hydroxymethyl furfural (B47365) (HMF). researchgate.net

Composite System Performance Enhancement Metric/Finding
Ni-YSZ + NiAl₂O₄Mechanical Strength~50% increase in Modulus of Rupture (MOR). montana.edu
Cu-YSZ + CuAl₂O₄Thermal StabilityPrevention of thermal degradation. montana.edu
NiAl₂O₄/Al₂O₃Photocatalysis~82% degradation of Rhodamine B dye. questjournals.org
NiAl₂O₄/NiO + AdditivesHydrogen StorageDischarge capacity increased from 850 mAh/g to 3000 mAh/g (with TiO₂). repec.org
NiAl₂O₄/γ-Al₂O₃ + La₂O₃Catalysis (DRM)Higher activity and improved coking-resistance. rsc.org
GQDs–NiAl₂O₄Chemical SensingIncreased sensitivity for HMF detection. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Scalable Synthesis Methodologies

The synthesis method for dialuminium (B1238714) nickel tetraoxide significantly influences its structural and, consequently, its functional properties. While established methods such as co-precipitation, sol-gel, and solid-state reactions are commonly employed, future research is geared towards developing more sophisticated and scalable techniques. researchgate.netgeoscienceworld.orgresearchgate.net

Current research has highlighted several promising synthesis routes:

Co-precipitation: This method is valued for ensuring a close proximity between nickel and aluminum atoms, which is crucial for forming stoichiometric and non-stoichiometric nickel aluminates. nih.govacs.org However, controlling stoichiometry and preventing agglomeration of nanoparticles remain challenges that future research aims to address. geoscienceworld.org

Sol-gel Method: The sol-gel technique offers a bottom-up approach to synthesizing spinels at lower temperatures, resulting in materials with high homogeneity and specific surface areas. researchgate.net Future investigations could focus on optimizing precursor chemistry and gelation conditions to tailor the final material's properties with greater precision.

Hydrothermal Synthesis: This method is another route for preparing nickel aluminate, and further research could explore its potential for producing unique morphologies and crystal structures. researchgate.net

Novel Alkoxide-Based Synthesis: A novel method involving the synthesis of a Ni-Al mixed-metal alkoxide followed by a two-step calcination has shown promise in creating a more easily reducible NiAl₂O₄ spinel with a developed porous structure and high surface area. researchgate.net Scalability and cost-effectiveness of this route are key areas for future development.

MOF-Templated Synthesis: The use of aluminum-containing metal-organic framework (MOF) precursors as sacrificial templates to deposit nickel represents an innovative approach. mdpi.com This method facilitates the formation of nanostructured nickel-aluminate species that are homogeneously distributed within a mesoporous alumina (B75360) matrix, leading to highly stable nickel nanoparticles after reduction. mdpi.com

Future research will likely focus on hybrid methods that combine the advantages of different techniques to achieve unprecedented control over the material's characteristics at the nanoscale. The development of continuous flow reactors for the synthesis of dialuminium nickel tetraoxide nanoparticles could also be a significant step towards industrial-scale production.

Synthesis MethodKey AdvantagesAreas for Future Research
Co-precipitationClose atomic proximity of Ni and AlImproved stoichiometry control, prevention of agglomeration
Sol-gelLow temperature, high homogeneityOptimization of precursors and gelation conditions
HydrothermalPotential for unique morphologiesExploration of process parameters for tailored structures
Alkoxide-BasedEasily reducible, high surface areaScalability and cost-reduction
MOF-TemplatedHomogeneous distribution, high stabilityOptimization of MOF templates and deposition process

In-depth Understanding of Structure-Property-Performance Relationships

A fundamental understanding of the relationship between the atomic structure, material properties, and catalytic performance of this compound is crucial for its rational design. The spinel structure of NiAl₂O₄, which consists of a cubic close-packed array of oxygen ions with nickel and aluminum cations occupying tetrahedral and octahedral interstices, is central to its properties. mdpi.com

Key research findings have established initial structure-property links:

Cation Distribution: this compound is a partially inverse spinel, with Ni²⁺ and Al³⁺ ions distributed among tetrahedral and octahedral sites. researchgate.netfrontiersin.org The precise distribution of these cations can be influenced by the synthesis method and thermal treatments, which in turn affects the catalytic activity. frontiersin.org

Surface Properties: The surface area and porosity are critical for catalytic applications, as they determine the number of accessible active sites. d-nb.info Synthesis methods that yield high surface areas, such as the reverse-strike co-precipitation method, can produce nanoparticles with grain sizes as small as 5 nm and surface areas around 100 m²/g. geoscienceworld.org

Reducibility: The ease with which Ni²⁺ in the spinel is reduced to metallic Ni⁰ is a key factor in its catalytic performance. researchgate.net The interaction between nickel and alumina within the spinel structure influences this reducibility. acs.org For instance, a linear relationship has been observed between the ratio of cationic Ni species and methane (B114726) selectivity in polyethylene (B3416737) hydrogenolysis. nih.gov

Future research should employ advanced characterization techniques to further elucidate these relationships. In-situ and operando spectroscopy and microscopy can provide real-time insights into the structural changes of the catalyst under reaction conditions. This will enable a more dynamic understanding of how the catalyst structure evolves and how this evolution impacts its performance.

Structural FeatureInfluence on PerformanceFuture Research Focus
Cation DistributionAffects catalytic activity and selectivityPrecise control and in-situ monitoring of cation sites
Surface Area & PorosityDetermines the number of active sitesSynthesis of materials with tailored pore structures
Reducibility of Ni²⁺Governs the formation of active metallic NiUnderstanding and controlling the Ni-Al interaction

Rational Design of Catalytic Systems with Enhanced Stability and Efficiency

The rational design of this compound-based catalytic systems aims to create catalysts with superior activity, selectivity, and long-term stability. This involves a deliberate manipulation of the catalyst's composition and structure.

Recent research has demonstrated the feasibility of tuning catalytic performance:

Tuning Methane Selectivity: In the hydrogenolysis of polyethylene, the ex-situ reduction temperature of coprecipitated nickel aluminate catalysts can be adjusted to significantly alter methane selectivity. nih.gov Lowering the reduction temperature from 550 °C to 350 °C was found to decrease methane selectivity from approximately 33% to less than 5%. nih.gov

Enhancing Stability: The formation of the NiAl₂O₄ spinel structure can prevent the sintering of nickel nanoparticles at high temperatures, leading to enhanced catalyst stability. acs.org This is particularly important for high-temperature reactions like dry reforming of methane. mdpi.com

Creating Supported Nanocomposites: A novel approach involves synthesizing nickel-nickel aluminate/sepiolite nanocomposites where NiAl₂O₄ acts as an intermediate transition layer. researchgate.net This results in highly dispersed metallic nickel nanoparticles embedded within the NiAl₂O₄, leading to improved catalytic performance. researchgate.net

Future efforts in rational design will likely focus on creating multifunctional catalysts where this compound serves as a support or a key component. The introduction of promoters or the formation of solid solutions with other metal aluminates could further enhance catalytic properties. The goal is to develop catalysts that are not only efficient but also robust enough to withstand harsh industrial process conditions.

Exploration of New and Untapped Application Domains

While catalysis is the primary application of this compound, its unique properties suggest potential in other areas. americanelements.comresearchgate.net Exploring these new domains is a key direction for future research.

Current and potential applications include:

Catalysis: It is a well-established catalyst or catalyst precursor for methane upgrading, glycerol (B35011) hydrogenolysis, and petroleum hydroprocessing. americanelements.comacs.org Its use in the hydrogenolysis of plastics like polyethylene and polypropylene (B1209903) is a growing area of interest. nih.gov

High-Temperature Fuel Cells: The thermal stability and defect chemistry of nickel aluminate make it a candidate material for use in high-temperature fuel cells. researchgate.netgeoscienceworld.org

Metal-Ceramic Composites: Due to its excellent strength and wettability with metals, NiAl₂O₄ is a potential component in metal-ceramic composites. researchgate.netgeoscienceworld.org

Sensors: The electrical properties of transition metal oxides like nickel aluminate suggest potential applications in chemical sensors. geoscienceworld.org

Pigments and Coatings: The stability of the spinel structure also lends itself to applications as a durable pigment in ceramics and coatings.

Future research should systematically investigate the optical, electrical, and magnetic properties of this compound to identify new application opportunities. For instance, its optical properties, such as its direct band gap which can be tuned with calcination temperature, could be exploited in photoluminescence or photocatalysis. d-nb.info

Integration of Computational Chemistry and Machine Learning for Predictive Material Design

The integration of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and design of new materials with desired properties.

Computational Chemistry: First-principles calculations and molecular dynamics simulations can provide a detailed understanding of the electronic structure, thermodynamics, and reaction mechanisms at the atomic level. aip.org For instance, computational studies can model the diffusion of Ni²⁺ and Al³⁺ ions during spinel formation or the adsorption of reactant molecules on the catalyst surface. mdpi.comaip.org

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new materials. mdpi.comgoogle.com This can significantly reduce the time and cost associated with experimental trial-and-error. For example, machine learning models have been used to design nickel-based superalloys and to predict the catalytic activity of Ni-Co/Al₂O₃ catalysts for CO₂ hydrogenation. researchgate.netrsc.org An active learning approach, where the machine learning model guides subsequent experiments, can be particularly effective in exploring large compositional and processing spaces. mdpi.com

The future of this compound research will likely involve a synergistic approach where computational modeling provides fundamental insights and machine learning accelerates the design and optimization process. This data-driven approach will enable the predictive design of novel this compound-based materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for dialuminium nickel tetraoxide (Al₂NiO₄), and what critical parameters influence phase purity?

  • Methodology : Al₂NiO₄ is typically synthesized via solid-state reactions using stoichiometric mixtures of Al₂O₃ and NiO. Calcination at 1000–1300°C in an inert or controlled atmosphere (e.g., argon) is required to prevent oxidation of Ni²⁺ to Ni³⁺, which can lead to secondary phases like NiAl₂O₄ spinel. Crucible material (e.g., platinum or alumina) must resist high-temperature reactivity with precursors .
  • Key Parameters : Precursor purity, heating rate (5–10°C/min), and dwell time (6–12 hours) are critical. Post-synthesis quenching in liquid nitrogen may stabilize metastable phases .

Q. Which characterization techniques are most effective for verifying the structural and compositional integrity of Al₂NiO₄?

  • X-ray Diffraction (XRD) : Primary tool for phase identification; compare peaks with reference ICSD codes (e.g., 234-454-8 for Al₂NiO₄) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of Ni (expected Ni²⁺ in Al₂NiO₄) and Al (Al³⁺).
  • Thermogravimetric Analysis (TGA) : Detects phase stability under varying temperatures and atmospheres .

Q. What safety protocols are mandatory when handling Al₂NiO₄ in laboratory settings?

  • Storage : Store in sealed containers under inert gas (argon) to prevent moisture absorption or oxidation. Label with CAS 12004-35-2 and EINECS 234-454-8 .
  • Hazard Mitigation : Use fume hoods for powder processing; avoid contact with oxidizing agents (e.g., dinitrogen tetraoxide) to prevent violent reactions .
  • Regulatory Compliance : Adhere to REACH Annex XVII restrictions (0.1% concentration limit in formulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for Al₂NiO₄?

  • Issue : Discrepancies in lattice parameters (e.g., cubic vs. tetragonal symmetry) may arise from impurities or synthesis conditions.
  • Resolution : Use Rietveld refinement of XRD data to quantify phase fractions. Pair with Electron Backscatter Diffraction (EBSD) to map crystallographic orientation at micro scales .

Q. What advanced electrochemical applications are plausible for Al₂NiO₄, and how can its conductivity be optimized?

  • Applications : Potential as an anode material in solid oxide fuel cells (SOFCs) due to Ni²⁺/Ni³⁺ redox activity. Compare with analogous systems like NiFe₂O₄ .
  • Optimization : Dope with transition metals (e.g., Fe³⁺) to enhance ionic conductivity. Electrochemical impedance spectroscopy (EIS) can quantify conductivity under operating conditions .

Q. What thermodynamic considerations govern the stability of Al₂NiO₄ under reducing vs. oxidizing conditions?

  • Analysis : Use Ellingham diagrams to predict stability of NiO and Al₂O₃ components. Al₂NiO₄ decomposes above 1300°C in oxidizing environments to form NiO and Al₂O₃ .
  • Experimental Validation : Couple TGA with mass spectrometry to track O₂ release during decomposition .

Q. How do impurities in precursor materials affect the catalytic properties of Al₂NiO₄?

  • Case Study : Trace Fe³⁺ in Al₂O₃ precursors can alter surface reactivity. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify impurity levels.
  • Mitigation : Purify precursors via recrystallization or solvent extraction .

Data Contradiction Analysis

Q. Why do some studies report conflicting magnetic properties for Al₂NiO₄?

  • Root Cause : Magnetic behavior (e.g., paramagnetic vs. antiferromagnetic) depends on Ni²⁺ coordination geometry. Differences in synthesis (e.g., quenching rate) may stabilize distinct Ni site symmetries.
  • Resolution : Perform neutron diffraction to resolve magnetic structure and correlate with synthesis history .

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